Tripynadine

Catalog No.
S545948
CAS No.
81849-98-1
M.F
C32H37ClN6O
M. Wt
557.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripynadine

CAS Number

81849-98-1

Product Name

Tripynadine

IUPAC Name

4-[(7-chloro-2-pyrrolidin-1-ylbenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol

Molecular Formula

C32H37ClN6O

Molecular Weight

557.1 g/mol

InChI

InChI=1S/C32H37ClN6O/c33-24-7-8-26-28(19-24)35-27-9-10-29(39-15-5-6-16-39)36-31(27)30(26)34-25-17-22(20-37-11-1-2-12-37)32(40)23(18-25)21-38-13-3-4-14-38/h7-10,17-19,40H,1-6,11-16,20-21H2,(H,34,35)

InChI Key

ZYOPGCVAEAHSLX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-pyrrolidino-7-chloro-10-(3',5-bis(pyrrolidino-1-methyl)-4'-hydroxyphenyl)aminobenzo-1,5-naphthyridine, M 7204, M-7204, tripynadine

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=C5C(=NC6=C4C=CC(=C6)Cl)C=CC(=N5)N7CCCC7

The exact mass of the compound Tripynadine is 556.2717 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Tripelennamine is primarily classified as a histamine H1 receptor antagonist [1] [2] [3]. It competes with endogenous histamine for binding at the H1-receptor sites, effectively blocking the pro-inflammatory and allergic effects mediated by this receptor [1]. Beyond its primary action, research indicates it has secondary pharmacological activities.

The table below summarizes its core mechanisms and associated quantitative data where available:

Target/Action Mechanism Details Quantitative Data
Histamine H1 Receptor Primary antagonist; blocks histamine effects like pruritus, vasodilation, and bronchoconstriction [1] [2] [3]. IC50 for H1 receptor: 30 μM [4].
Monoamine Transporters Acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) [2] [3]. Information on inhibitor constants (Ki) not available in search results.
Muscarinic Acetylcholine Receptors Has minimal anticholinergic activity [2]. Exhibits 180-fold selectivity for H1 over muscarinic receptors [2].

This multi-target mechanism of action can be visualized in the following pathway diagram:

G A Allergen Exposure B Mast Cell Degranulation A->B C Histamine Release B->C D Histamine H1 Receptor C->D E Allergic Symptoms: Pruritus, Vasodilation, Bronchoconstriction D->E F Tripelennamine F->D Antagonism G Monoamine Transporters (SERT, NET, DAT) F->G Weak Inhibition H Increased Monoamine Availability G->H

Tripelennamine's primary action is H1 receptor blockade, with secondary monoamine reuptake inhibition.

Experimental Protocols and Research Data

For researchers aiming to study Tripelennamine, here are methodologies and key experimental findings from the literature.

Receptor Binding Assay

This protocol details a method for assessing Tripelennamine's interaction with the H1 receptor using radioligand binding [5].

  • Cell Preparation: Utilize HeLa cells, which endogenously express the H1 receptor. Alternatively, a cell line transfected with the human H1R can be used.
  • Membrane Preparation: Harvest cells and homogenize in ice-cold binding buffer (e.g., 50 mM Na2/K-phosphate buffer, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,400 × g for 5 min), then centrifuge the resulting supernatant at a higher speed (e.g., 15,000 × g for 20 min) to obtain a membrane pellet [5].
  • Incubation: Resuspend membranes in binding buffer. Incubate with the radioligand [³H]-mepyramine (a known H1 antagonist) at a specific concentration (e.g., 1 nM). To determine non-specific binding, include a parallel incubation with an excess of unlabeled competitor (e.g., 1 μM mianserin). The test compound, Tripelennamine, is added at varying concentrations to compete with the radioligand and generate an inhibition curve [5].
  • Termination and Measurement: Stop the reaction by rapid dilution with ice-cold buffer and vacuum filtration through GF/C filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting [5].
  • Data Analysis: Calculate specific binding (total binding minus non-specific binding). Use non-linear regression analysis to determine the concentration of Tripelennamine that inhibits 50% of specific radioligand binding (IC50), which can then be used to calculate the inhibition constant (Ki).
In Vivo Pharmacokinetic Study

The table below consolidates pharmacokinetic parameters of Tripelennamine HCl from animal studies, which are critical for understanding its absorption and distribution [4].

Parameter Value in Horses Value in Camels
Terminal Elimination Half-Life 2.39 hours 2.08 hours
Total Body Clearance 0.97 L/h/kg 0.84 L/h/kg
Volume of Distribution (Vss) 2.87 L/kg 1.69 L/kg
Volume of Central Compartment (Vc) 1.75 L/kg 1.06 L/kg
  • Protocol Summary: A common methodology involves intravenous administration of Tripelennamine HCl (e.g., 0.5 mg/kg) [4]. Serial blood samples are then collected at predetermined time points post-injection.
  • Bioanalysis: Plasma concentrations of Tripelennamine are quantified using a sensitive analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
  • Compartmental Modeling: The concentration-time data are fitted to a pharmacokinetic model (e.g., a two-compartment model) to estimate the parameters listed in the table above [4].
Investigation of Metabolic Pathways

Tripelennamine undergoes significant hepatic metabolism, and its interaction with metabolic enzymes can be studied in vitro [4].

  • Enzyme Source: Use human or animal liver microsomes, which contain cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs).
  • Incubation: Incubate Tripelennamine with liver microsomes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 reactions, UDP-glucuronic acid for glucuronidation). The reaction is typically carried out in a buffer at 37°C.
  • Metabolite Identification: Analyze the incubation mixture using techniques like high-performance liquid chromatography (HPLC) or LC-MS to identify and quantify metabolites. Key metabolic pathways for Tripelennamine include aromatic ring hydroxylation, N-oxidation, and N-demethylation [5].
  • Inhibition Studies: To characterize its interaction with specific enzymes, Tripelennamine can be tested as an inhibitor of the glucuronidation of other compounds (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)). The data can be analyzed to determine the IC50 value and the type of inhibition (competitive, non-competitive) [4].

Key Insights for Drug Development

  • Safety Profile: Be vigilant about Tripelennamine's side effect profile, which includes dose-related CNS depression (sedation) and antimuscarinic effects like dry mouth [6] [7]. Its potential for abuse in combination with opioids like pentazocine ("T's and Blues") is a critical safety consideration [6].
  • Drug Interactions: Tripelennamine's sedative effects are potentiated by other CNS depressants, including alcohol, barbiturates, and opioid analgesics [6] [7]. It can also enhance the response to monoamine oxidase inhibitors (MAOIs) [6].
  • Research Tool: Due to its status as a classic H1 antagonist with relatively fast dissociation kinetics, Tripelennamine is used in research protocols, such as studying H1 receptor upregulation after inverse agonist pretreatment [5].

References

Experimental & Research Context

Author: Smolecule Technical Support Team. Date: February 2026

While specific experimental protocols for Tripelennamine were not detailed in the search results, the antihistamine drug class is a active area of research, particularly in cancer therapy and drug repurposing.

  • Research Techniques: The methodologies used in recent antihistamine research can serve as a guide for designing experiments with Tripelennamine. Key techniques include high-throughput virtual screening (HTVS) and molecular dynamics (MD) simulations to model drug-receptor interactions and predict binding affinity [1]. These are often combined with MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) methods to calculate binding free energy [1].
  • Research Directions: Studies are exploring the potential of FDA-approved antihistamines to activate other receptors, such as retinoic acid receptors (RARs), for applications like treating Kaposi's sarcoma [1]. This suggests a potential pathway for repurposing Tripelennamine. The following diagram outlines this research workflow.

G Hypothetical Drug Repurposing Workflow Start Start: FDA-approved Antihistamine (e.g., Tripelennamine) InSilico In-Silico Assays Start->InSilico Start->InSilico HTVS High-Throughput Virtual Screening (HTVS) InSilico->HTVS InSilico->HTVS MD Molecular Dynamics (MD) Simulations HTVS->MD HTVS->MD MMGBSA MM/GBSA Binding Free Energy Calculation MD->MMGBSA MD->MMGBSA Validation Experimental Validation MMGBSA->Validation MMGBSA->Validation End End Validation->End Identified Hit Compound Validation->End

Key Experimental Considerations

When designing experiments for Tripelennamine, consider the following parameters that influence molecular interactions and stability:

Experimental Factor Consideration for Tripelennamine (C₁₆H₂₁N₃)
Ionization State The nitrogen atom in its ring can be protonated. The predominant form (native vs. protonated) is pH-dependent and critical for binding studies [2].
Force Field MD simulations require appropriate force fields (e.g., OPLS3e, AMBER, CHARMM). The choice significantly impacts the accuracy of predicted conformational distributions [1] [3].
Protein Preparation For docking studies, receptor structures must be prepared (hydrogen bond optimization, loop refinement, energy minimization) to ensure realistic modeling [1].
Solvent & pH The aqueous environment and pH (e.g., simulating physiological ~7.4 or tumor microenvironments) will affect the peptide's conformational ensemble and hydration shell [3] [2].

References

Quantitative Comparison of Furamidine Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative data for Furamidine (DB75) and its aza analogues, DB820 and CPD0801 (also known as DB829), as reported in a 2011 study [1].

Property Furamidine (DB75) DB820 CPD0801 (DB829)
General Structure 2,5-Bis(4-amidinophenyl)furan 2-(4-amidinophenyl)-5-(5-amidinopyridyl-2-yl)furan 2,5-Bis(5-amidino-2-pyridyl)furan
In vitro IC₅₀ (Wild-type T. b. brucei) Submicromolar (most active) Submicromolar (similar to diminazene) Submicromolar (less active than DB75)
Uptake Rate in Trypanosomes Highest (reference compound) Approximately half that of DB75 Approximately one-tenth that of DB75
Affinity for P2 Transporter (Ki) Low to submicromolar range (similar for all three compounds) Low to submicromolar range (similar for all three compounds) Low to submicromolar range (similar for all three compounds)
Main Transport Route into Parasites P2 aminopurine transporter (TbAT1) P2 aminopurine transporter (TbAT1) P2 aminopurine transporter (TbAT1)
Activity in Stage 2 HAT Mouse Model Not curative Curative Curative

Experimental Protocols for Key Assays

Here are the detailed methodologies for the core experiments from which the above data were derived [1].

alamarBlue Assay for Determining IC₅₀ Values
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of diamidines against Trypanosoma brucei brucei in vitro.
  • Parasite Culture: Bloodstream-stage T. b. brucei clone s427 (MiTat 1.2) was cultured in complete HMI-9 media at 37°C in a 5% CO₂ atmosphere.
  • Procedure:
    • A 100 μL volume of trypanosome suspension containing 4 × 10⁴ cells per mL was added to 96-well plates.
    • The plates contained a 100 μL doubling-dilution series of the test diamidine (e.g., DB75, DB820, CPD0801).
    • The final concentration of DMSO from drug stocks was always kept below 2%.
    • The plates were processed as previously described (see [1]), and IC₅₀ values were calculated using the sigmoidal algorithm in Prism 5.0 (GraphPad Software).
    • Experiments were performed in duplicate on three independent occasions.
Drug Uptake and Time-Dose Response Assay
  • Objective: To study the minimum drug exposure time necessary to kill trypanosomes and correlate this with drug uptake.
  • Procedure:
    • A suspension of 1 to 2 × 10⁵ trypanosomes in 1 mL of complete HMI-9 media was exposed to a range of drug concentrations.
    • Concentrations were set based on the measured IC₅₀s (e.g., at IC₅₀ × 1, × 5, × 20, and × 100) for each drug. Fixed concentrations of 3.2 μM and 32 μM were also used.
    • The parasites were exposed to the drugs for various periods under standard culture conditions.
    • The exposure was stopped after defined intervals (e.g., 0 min/pulse, 5 min, etc.).
    • Drug-free controls were run in parallel.
  • Uptake Measurement: The fluorescent properties of DB75 and CPD0801 were utilized for the quantitative determination of their uptake into the trypanosomes [1].

Diagram of Drug Uptake and Resistance Mechanisms

Based on the described mechanisms, the following flowchart illustrates how furamidine analogues enter the trypanosome and how resistance can emerge. The DOT script for generating this diagram is provided below.

DrugOutside Furamidine Analogues (DB75, DB820, CPD0801) P2Transporter P2 Transporter (TbAT1) DrugOutside->P2Transporter Primary Uptake HAPT1 HAPT1 Transporter (Secondary Route) DrugOutside->HAPT1 Secondary Uptake DrugInside Drug Accumulation Inside Parasite P2Transporter->DrugInside Efficient HAPT1->DrugInside Less Efficient Trypanocidal Trypanocidal Effect DrugInside->Trypanocidal Leads to Resistance Drug Resistance P2Loss P2 Transporter Loss P2Loss->Resistance Causes HAPT1Loss HAPT1 Transporter Loss HAPT1Loss->Resistance Contributes to

This diagram illustrates the primary and secondary uptake routes for furamidine analogues in Trypanosoma brucei and the transporter loss mechanisms that lead to drug resistance [1].

Key Insights for Researchers

  • Transport is Critical: The trypanocidal activity of diamidines like DB75 is highly dependent on active transport into the parasite via the P2/TbAT1 transporter. Loss of this single transporter can lead to significant resistance [1].
  • Cross-Resistance Potential: Given their shared dependence on the P2 transporter, resistance to the veterinary trypanocide diminazene could potentially indicate cross-resistance to furamidine analogues, which is an important consideration for both human and veterinary medicine [1].
  • Beyond In Vitro Activity: While DB75 showed the highest uptake and in vitro activity, its aza analogues (DB820 and CPD0801) were curative in a mouse model of stage 2 HAT. This highlights that superior pharmacokinetics, particularly the ability to cross the blood-brain barrier, can be more critical for efficacy against late-stage disease than raw in vitro potency [1].

References

A Framework for Exploratory Research on Compound Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

This framework outlines the core phases of investigation, from initial in silico prediction to final experimental validation [1].

G cluster_1 Iterative Refinement Bioinformatics &    Target Prediction Bioinformatics &    Target Prediction Pathway &    Mechanism Analysis Pathway &    Mechanism Analysis Bioinformatics &    Target Prediction->Pathway &    Mechanism Analysis Experimental    Validation (in vitro) Experimental    Validation (in vitro) Pathway &    Mechanism Analysis->Experimental    Validation (in vitro) Molecular Docking Molecular Docking Pathway &    Mechanism Analysis->Molecular Docking Experimental    Validation (in vivo) Experimental    Validation (in vivo) Experimental    Validation (in vitro)->Experimental    Validation (in vivo) Experimental    Validation (in vivo)->Bioinformatics &    Target Prediction Molecular Docking->Experimental    Validation (in vitro)

Research workflow: an iterative cycle from prediction to validation.

Phase 1: Bioinformatics & Network Pharmacology

This phase aims to predict the complex interactions between the compound and a disease system at the molecular level.

  • Objective: To systematically identify the potential protein targets of a compound and the associated biological pathways involved in its therapeutic effect [1].
  • Methodology:
    • Target Identification: Use databases like Swiss Target Prediction and TCMSP to predict the compound's protein targets. Convert the retrieved targets into standard gene names using the UniProt database [1].
    • Disease Target Collection: Collect known disease-related genes from databases like GeneCards and OMIM using the disease name as a keyword [1].
    • Network Construction: Map the compound-disease target interactions using software like Cytoscape. Perform Venn analysis to identify overlapping targets that are most critical [1].
  • Expected Outcome: A visual network and a list of high-priority targets (e.g., JUN, MAPK8, TP53, STAT3) for further investigation [1].

Phase 2: Signaling Pathway & Mechanism Analysis

Understanding how the compound affects key cellular signaling pathways is crucial for explaining its efficacy.

  • Objective: To elucidate the biological mechanisms and pathways through which the compound exerts its effects.
  • Methodology:
    • Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the overlapping targets using R software [1].
    • Pathway Selection: Focus on pathways frequently dysregulated in disease, such as JAK-STAT, MAPK, Wnt, Myc, and Notch signaling pathways [1] [2].
  • Expected Outcome: A prioritized list of signaling pathways that are potentially modulated by the compound.

The complex crosstalk between these pathways can be visualized as follows [2]:

G Extracellular    Signal Extracellular    Signal MAPK8    (JNK) MAPK8    (JNK) Extracellular    Signal->MAPK8    (JNK) JUN JUN MAPK8    (JNK)->JUN Cytokine    Signal Cytokine    Signal JAK JAK Cytokine    Signal->JAK STAT3 STAT3 JAK->STAT3 MYC MYC STAT3->MYC NOTCH NOTCH NOTCH->MYC

Key signaling pathway crosstalk in cancer progression.

Phase 3: Molecular Docking Validation

This step computationally verifies the physical interaction between the compound and its predicted targets.

  • Objective: To simulate and evaluate how the compound binds to the key target proteins identified in Phase 1 [1].
  • Methodology:
    • Protein Preparation: Obtain the 3D crystal structures of the target proteins (e.g., JUN, MAPK8, TP53) from the Protein Data Bank (PDB).
    • Ligand Preparation: Obtain the 3D chemical structure of the compound from PubChem.
    • Docking Simulation: Use molecular docking software (e.g., Maestro) to model the binding interaction and calculate the binding affinity (usually in kcal/mol) [1].
  • Expected Outcome: Docking scores that indicate the binding stability and affinity, with a higher negative score generally suggesting a more stable interaction [1].

Phase 4: Experimental Validation (in vitro)

The computational predictions must be confirmed in a biological system, starting with cell-based assays.

  • Objective: To validate the anti-proliferative and pro-apoptotic effects of the compound in vitro.
  • Protocol:
    • Cell Culture: Maintain relevant cell lines (e.g., SCC-25 and CAL-27 for oral cancer) in DMEM with 10% FBS [1].
    • Proliferation Assay (CCK-8): Seed cells in 96-well plates and treat with a concentration gradient of the compound. After incubation, add CCK-8 reagent and measure the optical density at 450nm to determine cell viability [1].
    • Gene Expression Analysis (RT-qPCR): Extract total RNA from treated cells using TRIzol. Reverse transcribe RNA to cDNA and perform quantitative PCR with gene-specific primers to measure the expression changes of the key targets [1].
  • Expected Outcome: Dose-dependent inhibition of cell growth and quantified down-regulation of target gene expression.

Phase 5: Experimental Validation (in vivo)

The final step is to confirm efficacy in a live animal model.

  • Objective: To validate the anti-tumor activity and mechanism of the compound in a living organism.
  • Protocol:
    • Xenograft Model Establishment: Inoculate immunodeficient mice (e.g., BALB/c nude mice) with cancer cells to form tumors [1].
    • Compound Administration: Treat the tumor-bearing mice with the compound.
    • Tumor Measurement & Analysis: Monitor tumor volume and weight over time. After sacrifice, analyze tumor tissues to confirm the downregulation of target proteins [1].
  • Expected Outcome: Significant suppression of tumor growth in the treated group compared to the control group.

Data Synthesis & Quantitative Summary

The quantitative data generated from these experiments should be synthesized for clear interpretation. The table below summarizes example data from a triptolide study, which can be used as a reference for your own findings [1].

Experimental Phase Key Metric Result Implication
Molecular Docking Binding Affinity with JUN High affinity Strong and stable predicted interaction
CCK-8 Assay (in vitro) IC50 value Low nM range Potent cell growth inhibition
RT-qPCR (in vitro) Downregulation of JUN, STAT3, etc. Significant decrease Confirmed action on predicted pathways
Xenograft Study (in vivo) Tumor growth inhibition Significant suppression Confirmed efficacy in a live model

I hope this detailed technical guide provides a solid foundation for your exploratory research on "Tripynadine."

References

Comprehensive Application Notes and Protocols for Residual Antimalarial Activity Testing Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Malaria Drug Resistance and Testing Significance

The persistent global burden of malaria, coupled with the emergence and spread of artemisinin-resistant Plasmodium falciparum strains, has created an urgent need for robust methods to evaluate residual antimalarial activity. The devastating impact of malaria remains significant despite decades of control efforts, with an estimated 429,000 deaths annually, primarily affecting children under 5 years in endemic regions [1]. The development of resistance to current antimalarials represents a major public health concern, particularly as artemisinin resistance has now been well-documented, leading to recent rises in global malaria cases [2]. This resistance typically manifests as delayed clearance of malaria parasites from the bloodstream following treatment with artemisinin-based combination therapies (ACTs) [3].

The biological complexity of Plasmodium parasites and their ability to develop resistance mechanisms necessitate sophisticated testing methodologies that can accurately quantify residual drug activity and detect emerging resistance patterns. For researchers and drug development professionals, understanding these methods is critical for developing new chemotherapeutic agents and monitoring the efficacy of existing treatments. The systems-level approach to understanding drug action and disease complexity has emerged as essential for improving the efficiency of drug design in the face of these challenges [4]. This document provides comprehensive application notes and detailed protocols for the key methods employed in assessing residual antimalarial activity, from basic in vitro assays to advanced computational approaches.

In Vitro Antimalarial Susceptibility Assays

Parasite Cultivation and Maintenance

In vitro cultivation of malaria parasites provides a foundational platform for evaluating the residual activity of antimalarial compounds under controlled conditions. The continuous culture of Plasmodium falciparum follows established methodologies with human erythrocytes in complete RPMI-1640 medium supplemented with HEPES, hypoxanthine, and 10% human serum. Cultures should be maintained at 37°C in a gaseous environment of 5% O₂, 5% CO₂, and 90% N₂, with regular medium changes and monitoring of parasitemia levels. For drug testing, synchronized cultures at the ring stage are ideal, achieved through sorbitol treatment or gradient centrifugation methods. The culture viability and parasite stage distribution should be confirmed microscopically before proceeding with drug testing protocols.

Drug Susceptibility Testing Using Schizont Inhibition Assays

The schizont inhibition assay represents a gold standard for in vitro assessment of antimalarial drug activity. The protocol involves exposing synchronized ring-stage parasites to serial dilutions of antimalarial compounds in 96-well microtiter plates, with subsequent incubation for 24-48 hours to allow parasite development. Following incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined microscopically to determine the percentage of schizont formation inhibition relative to drug-free controls. The IC₅₀ values (concentration inhibiting 50% of schizont formation) are calculated using nonlinear regression analysis of concentration-response curves. This method provides quantitative data on drug potency and can detect changes in susceptibility that may indicate emerging resistance.

Table 1: Key Parameters for In Vitro Drug Susceptibility Testing

Parameter Specification Purpose/Notes
Parasite strains 3D7 (sensitive), W2 (chloroquine-resistant), and field isolates Assess strain-specific activity and cross-resistance patterns
Drug concentration range Typically 0.1-1000 nM (serial dilutions) Must cover expected IC₅₀ based on compound class
Incubation period 48 hours for most compounds; 72 hours for slow-acting drugs Allows complete schizont maturation in controls
Assessment method Microscopic examination of Giemsa-stained smears Alternatively, use SYBR Green fluorescence for higher throughput
Quality controls Drug-sensitive reference strains and known inhibitors Ensure assay validity and inter-experiment comparability

Recent adaptations of these methods have been successfully applied to novel compound classes, including imidazolopiperazines and tetraoxane hybrids. For example, QSAR modeling of imidazolopiperazine compounds demonstrated high predictive value for anti-malarial activity against both 3D7 and W2 strains, with statistical parameters showing excellent correlation (R²train = 0.947, R²val = 0.959, R²test = 0.920) [1]. Similarly, novel isonicotinohydrazide compounds incorporating tetraoxane moieties have shown promising antimalarial activities in the range of 0.060 ± 0.033–0.491 ± 0.012 µM against the 3D7 strain [5].

In Vivo Therapeutic Efficacy Studies

WHO Therapeutic Efficacy Study (TES) Protocol

The WHO standard protocol for therapeutic efficacy studies represents the benchmark methodology for monitoring antimalarial drug efficacy in human populations. These studies are conducted over either 28-day or 42-day periods, depending on the elimination half-life of the study drug, and are designed to distinguish between early treatment failures, late clinical failures, and adequate clinical and parasitological responses (ACPR). The template protocol developed by WHO translates standard procedures into practical formats that can be adapted by national malaria programs to meet local conditions while maintaining standardization and data interpretation validity [3]. These protocols have undergone ethics review and adhere to International Council for Harmonisation (ICH) guidelines, ensuring both scientific rigor and ethical compliance.

The patient enrollment process requires careful screening for inclusion criteria (confirmed mono-infection with P. falciparum, parasitemia between 1,000-200,000 asexual parasites/μL, fever or history of fever) and exclusion criteria (severe malaria, mixed infection, significant comorbidities). Following administration of directly observed treatment, patients are monitored clinically and parasitologically on days 1, 2, 3, 7, 14, 21, 28, and if applicable, day 42. Thick and thin blood films are collected at each visit for parasitological assessment, with PCR correction performed to distinguish between recrudescence and new infection.

Molecular Correction of Treatment Outcomes

Genotyping of parasite populations through polymerase chain reaction (PCR) represents a critical component of modern therapeutic efficacy studies. The PCR-correction process allows investigators to distinguish between true recrudescence (when parasites causing the initial infection persist despite treatment) and new infections (which occur when antimalarial drug concentrations fall below suppressive levels). This distinction is essential for accurate calculation of treatment failure rates, particularly in high transmission areas where new infections are common. The informal consultation convened by WHO in 2021 revised previous guidance from 2007 on methodologies to distinguish reinfection from recrudescence, reflecting advances in molecular techniques [3].

The protocol involves genotyping paired samples (pre-treatment and recurrence) using polymorphic genetic markers such as msp-1, msp-2, and glurp. Samples are classified as recrudescent if at least one allele is identical in pre-treatment and recurrence samples, or as new infections if all alleles differ. The implementation of PCR-corrected outcomes is now the preferred endpoint in regulatory clinical trials and for monitoring antimalarial drug efficacy, providing a more accurate assessment of drug performance than uncorrected clinical outcomes alone.

Table 2: WHO Therapeutic Efficacy Study Assessment Schedule

Day Clinical Assessment Parasitological Assessment Pharmacological Assessment
0 Full examination, signs/symptoms Blood film for parasitemia, blood spot for PCR Drug administration (directly observed)
1, 2, 3 Signs/symptoms Blood film for parasitemia N/A
7, 14, 21, 28, 42 Signs/symptoms, hemoglobin measurement Blood film for parasitemia, blood spot for PCR if positive Day 7 sample for drug level (if applicable)
Any unscheduled visit Signs/symptoms Blood film for parasitemia N/A

Molecular and Genetic Assays for Resistance Detection

Parasite Clearance Estimator Methodology

The Parasite Clearation Estimator developed by WHO represents a specialized tool for detecting the delayed parasite clearance characteristic of artemisinin resistance. This Excel-based tool incorporates all phases of the parasite clearance curve: the initial lag phase, the slope, and the terminal tail phase. Each phase of the curve represents key biological processes and may be useful if the genetic heritability of artemisinin resistance is confirmed [3]. The tool remains valid even when the parasite count is low, enhancing its utility in field settings.

The methodology involves frequent parasite counting (every 6-12 hours) following initiation of artemisinin-based treatment, with data input into the estimator tool to calculate the parasite clearance half-life and detect deviations from normal clearance patterns. Prolonged clearance half-life (>5 hours) provides an early indicator of potential artemisinin resistance, allowing for timely intervention and policy adjustments. This approach has been validated in multiple settings and represents a key component of resistance surveillance efforts.

Genomic Approaches for Resistance Mechanism Elucidation

Advanced genomic techniques are increasingly employed to identify molecular markers of resistance and understand underlying mechanisms. Whole-genome sequencing of parasite isolates, combined with transcriptomic and epigenomic analyses, provides comprehensive insights into parasite biology and resistance development. For example, similar multi-omics approaches applied to Babesia duncani have identified candidate virulence factors, diagnostic antigens, and potential drug targets [6], illustrating the power of these methods when adapted to Plasmodium species.

The protocol involves parasite DNA/RNA extraction from patient samples or cultured isolates, followed by library preparation and sequencing using platforms such as Illumina or PacBio. Bioinformatic analysis identifies polymorphisms, gene expression patterns, and epigenetic modifications associated with treatment outcomes. These genomic signatures can complement phenotypic resistance data and facilitate the development of molecular surveillance tools for routine monitoring of resistance spread.

Advanced Technical Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a powerful in silico approach for predicting antimalarial activity based on compound structural features, playing an important role in the design and modification of antimalarial compounds by estimating activity before synthesis. The methodology involves several key steps: descriptor generation, variable selection, model building, and validation. In a recent application to imidazolopiperazine compounds, researchers used Dragon software to calculate structural descriptors from optimized molecular geometries, followed by variable selection through stepwise multiple linear regression (SMLR) [1].

The artificial neural network (ANN) approach with Levenberg-Marquardt algorithm has demonstrated particular utility for modeling the non-linear relationships between compound structure and anti-malarial activity. The modeling process typically utilizes 70% of compounds for training, with 15% each for validation and external testing. Model validity is assessed through statistical parameters (correlation coefficient R², mean square error MSE) and techniques such as applicability domain (AD) analysis and y-scrambling [1]. This approach enables virtual screening of molecules to design more efficacious compounds while reducing trial-error synthesis runs.

G Start Start QSAR Modeling DescGen Descriptor Generation 2D structure optimization AM1 method geometry optimization Dragon software descriptor calculation Start->DescGen PreTreat Descriptor Pretreatment Remove constant/near-constant variables Eliminate collinear descriptors (r>0.95) DescGen->PreTreat VarSelect Variable Selection Stepwise Multiple Linear Regression Fisher's F value and R² as criteria PreTreat->VarSelect DataSplit Data Set Division 70% training set 15% validation set 15% external test set VarSelect->DataSplit ModelBuild Model Building Artificial Neural Network Levenberg-Marquardt algorithm Sigmoid hidden neurons, linear output DataSplit->ModelBuild ModelVal Model Validation Statistical parameters (R², MSE) Applicability Domain analysis y-scrambling ModelBuild->ModelVal Predict Activity Prediction Virtual screening of novel compounds Design of more efficacious derivatives ModelVal->Predict End Implementation in Drug Discovery Pipeline Predict->End

Diagram 1: QSAR Modeling Workflow for Antimalarial Compound Development

Structural Biology Approaches for Vaccine and Drug Design

Structural biology techniques provide critical insights for antimalarial interventions by elucidating the molecular machinery of invasion and pathogenesis. Recent cryo-EM structural analysis of the PfRCR complex, containing PfRH5, PfCyRPA, and PfRIPR, has revealed key aspects of erythrocyte invasion by Plasmodium falciparum at 3.0 Å resolution [7]. This complex is essential for erythrocyte invasion and represents a leading blood-stage malaria vaccine candidate.

The methodology involves complex purification, vitrification, and imaging using cryo-EM, followed by three-dimensional reconstruction and model building. The application of three-dimensional variability analysis helps address conformational heterogeneity, while local refinement improves density for flexible components. These structural insights facilitate structure-based vaccine design and enable the mechanism of action studies for invasion-blocking antibodies. For example, studies have shown that PfCyRPA-binding antibodies neutralize invasion through a steric mechanism, informing both vaccine development and therapeutic antibody design [7].

Data Analysis and Interpretation

WHO Data Entry and Analysis Tools

WHO has developed electronic data collection forms to standardize data entry and analysis of therapeutic efficacy study data. Separate versions are available for 28-day and 42-day studies, implemented as Excel programs with integrated instructions and analytical capabilities [3]. These tools can be used in areas of both high and low-to-moderate malaria transmission, facilitating standardized analysis and reporting across study sites. The programs incorporate automated calculation of key endpoints, including PCR-corrected and uncorrected efficacy outcomes, with visualization of results through standardized outputs.

Quality Control and Assurance Protocols

Quality control monitoring represents an essential component of high-quality therapeutic efficacy studies. WHO has developed three separate template checklists for quality control monitoring: pre-study visit, interim visit, and study close visit checklists [3]. These templates ensure that study sites are appropriate, clinical and laboratory resources are adequate, data processing is complete, and reporting follows established standards. Implementation of these quality control protocols minimizes systematic errors and enhances the reliability of study findings.

Table 3: Comparison of Major Residual Antimalarial Activity Testing Methods

Method Type Key Measures Applications Advantages Limitations
In vitro susceptibility testing IC₅₀, MIC, parasite growth inhibition Drug screening, resistance monitoring High throughput, controlled conditions Lacks host factors, requires specialized facilities
Therapeutic efficacy studies (TES) ACPR, ETF, LCF, LPF Clinical efficacy monitoring, policy decisions Direct clinical relevance, comprehensive assessment Resource-intensive, requires ethical approval
Parasite clearance estimator Clearance half-life, lag phase, tail phase Artemisinin resistance monitoring Early detection of resistance, quantitative measure Requires frequent sampling, mathematical modeling
QSAR modeling R², MSE, predictive accuracy Drug design and optimization Reduces synthetic effort, high predictive value Dependent on training data quality
Genomic approaches Genetic markers, expression profiles Resistance mechanism studies, molecular surveillance Identifies underlying mechanisms, high resolution Computational resource requirements

Conclusion and Future Perspectives

The methodological landscape for assessing residual antimalarial activity continues to evolve, incorporating advances from multiple scientific disciplines. The ongoing challenge of antimalarial drug resistance necessitates both the refinement of existing methods and the development of novel approaches. Future directions include the increased integration of multi-omics data, application of machine learning algorithms for pattern recognition in complex datasets, and development of point-of-care diagnostics for resistance monitoring. The systems-level understanding of drug action and disease complexity offered by network biology approaches promises to enhance drug development efficiency [4].

Furthermore, the lessons from malaria drug development highlight the importance of exploring novel chemical classes beyond derivatives of existing compounds, as no new chemical scaffolds have been implemented since 1996 despite the growing resistance crisis [2]. The innovative integration of the methods described in this document—from basic in vitro assays to advanced computational and structural approaches—provides a comprehensive framework for addressing the persistent challenge of antimalarial drug resistance. Through the rigorous application of these protocols and continued methodological innovation, researchers and drug development professionals can contribute to sustaining the efficacy of existing antimalarials while accelerating the development of new therapeutic options.

References

ED50 Determination: Essential Concepts for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The Median Effective Dose (ED50) is a cornerstone metric in pharmacology, defined as the dose of a drug that produces a desired therapeutic effect in 50% of a test population under defined experimental conditions [1]. It is a quantitative measure of a drug's potency; a lower ED50 indicates a more potent drug, as a smaller dose is required to achieve the same effect [1].

It is crucial to distinguish ED50 from safety parameters. ED50 does not reflect a drug's toxicity. Safety is often evaluated using the Therapeutic Index (TI), which is the ratio of the Median Lethal Dose (LD50) to the ED50 (TI = LD50/ED50) [2] [1]. A higher therapeutic index generally indicates a wider safety margin [1]. For drugs with a narrow therapeutic index (NTIDs), minor variations in dose or plasma concentration can lead to serious therapeutic failure or adverse drug reactions [2].

Methodologies for ED50 Determination

There are multiple established methods for calculating ED50. The choice of method depends on the experimental design, the nature of the data, and the specific research context [1] [3].

Method Key Features Common Use Cases
Dixon and Massey Up-Down Sequential Uses responses of sequential subjects; dose for next subject depends on previous outcome [4]. Ideal for clinical studies (e.g., anesthetic dose-finding); minimizes number of subjects required [4].
Regression Analysis Fits a sigmoidal curve (e.g., log(dose) vs. response); provides visualization of dose-response relationship [1] [5]. Standard for in vitro assays; allows calculation of other parameters (e.g., EC50, slope) [5].
Probit Analysis Transforms quantal response data (e.g., "effective" vs. "not effective") into a linear relationship [1]. Suitable for in vivo studies where the effect is all-or-none.
Kärber's Method / Improved Kärber's Computational methods based on the relationship between effect and cumulative dose [1] [3]. Historical and educational use; can be reliable with optimized experimental designs.
Transcriptional Profiling Advanced method; calculates EC50 values for thousands of gene transcripts to characterize drug activity [5]. Mechanism of action studies, drug comparison, and biomarker discovery [5].

Detailed Experimental Protocol for In Vivo ED50 Determination

This protocol outlines the steps for determining the ED50 of an antimalarial compound like Tripynadine in an animal model, synthesizing established methodologies from the search results.

Experimental Design and Preparation
  • Test Compound: this compound. Prepare stock solutions in an appropriate vehicle (e.g., DMSO, saline, or a suspension agent like 0.5% methylcellulose). The final concentration of DMSO in dosing solutions should typically be kept below 2% [6].
  • Animal Model: Select a suitable malaria-infected mouse model (e.g., Plasmodium berghei-infected mice). House animals under standard conditions with ad libitum access to food and water.
  • Ethics Approval: Obtain approval from the relevant Institutional Animal Care and Use Committee (IACUC) prior to study initiation.
Dosing and Effect Measurement
  • Dose Administration: Administer this compound orally to groups of animals (typically n=6-10 per group) at a minimum of four different doses. Doses should be equally spaced on a logarithmic scale and expected to bracket the ED50 (e.g., producing effects from 20% to 80%) [2].
  • Parasitemia Measurement: At a predetermined time post-dose (e.g., 24, 48, and 72 hours), collect blood smears from each animal. Stain smears with Giemsa and count parasitemia levels microscopically.
  • Effect Calculation: For each animal, calculate the percent chemosuppression:
    • % Chemosuppression = [(Parasitemia Control - Parasitemia Treated) / Parasitatemia Control] × 100 [2]. An animal is considered "effectively" treated if chemosuppression reaches a predefined threshold (e.g., ≥50%).
Data and Statistical Analysis
  • Data Tabulation: Record the number of "effective" and "not effective" animals in each dose group.
  • ED50 Calculation: Input the data into statistical software (e.g., GraphPad Prism) and use a non-linear regression model (log(agonist) vs. response -- Variable slope) to fit the dose-response curve. The ED50 is the dose at which the model predicts a 50% response [1] [4].
  • Validation with Probit Analysis: As an alternative or validating method, subject the quantal data (effective/not effective) to probit analysis. The dose at which the probit value is 5 corresponds to the ED50 [1].

Data Presentation and Analysis Workflow

The following diagram illustrates the logical flow and key stages of a standard ED50 determination study.

workflow start Study Initiation design Experimental Design: - Select animal model & doses - Define effect criteria start->design conduct Study Conduct: - Administer compound - Measure therapeutic effect design->conduct data Data Collection: - Record responders/non-responders - Tabulate per dose group conduct->data analyze Statistical Analysis: - Non-linear regression - Probit analysis data->analyze result ED50 Determination: - Calculate point estimate - Determine confidence interval analyze->result end Study Completion result->end

Application Notes for this compound Research

While specific ED50 data for this compound is not available in the searched literature, the following points are critical for its profiling:

  • Reference Compounds: To contextualize this compound's potency, include a known antimalarial drug (e.g., chloroquine) as a positive control in your assay. This allows for a direct potency comparison.
  • Safety Profiling: For a comprehensive safety assessment, the LD50 should be determined in parallel to calculate the Therapeutic Index. This is especially important for a new chemical entity like this compound [2] [1].
  • Advanced Profiling: For mechanistic insights, consider transcriptional profiling across a dose range. This method can generate EC50 values for thousands of genes, revealing the drug's mechanism of action and potential biomarkers [5].

Important Disclaimer

These Application Notes are based on general pharmacological principles and published methodologies. This compound is a research compound, and this document does not constitute safety or efficacy data. All laboratory work must be conducted by trained professionals following appropriate safety protocols. The experimental design should be validated for your specific research context.

References

Application Note: In Vivo Evaluation of a Trypanocidal Diamidine in a Murine Model of Second-Stage HAT

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Human African trypanosomiasis (HAT), or sleeping sickness, is a neglected tropical disease caused by protozoan parasites Trypanosoma brucei gambiense or T. b. rhodesiense. The second stage of the disease, where parasites invade the central nervous system (CNS), is particularly challenging to treat [1]. Current therapies like melarsoprol are highly toxic, and eflornithine, while safer, is only effective against T. b. gambiense [1]. This creates an urgent need for new, safe, and effective drugs for second-stage HAT.

Diamidines like furamidine (DB75) and its aza analogues (DB820, CPD0801) represent a promising class of investigational trypanocidal compounds. Some aza analogues have demonstrated curative potential in mouse models of second-stage trypanosomiasis, suggesting an ability to cross the blood-brain barrier and reach parasites in the CNS [1]. This application note outlines a standardized protocol for evaluating the efficacy of such compounds in a well-established murine model.

2. Objective To determine the in vivo efficacy and curative potential of a candidate diamidine compound in a murine model of second-stage T. b. brucei infection.

3. Experimental Design This study employs a rodent model to simulate second-stage HAT, where trypanosomes have infected the brain. The primary readouts are survival and parasite clearance.

Aspect Description
Animal Model Adult female mice (e.g., BALB/c or Swiss Webster), 6-8 weeks old.
Parasite Strain T. b. brucei strain GVR35 or another appropriate laboratory strain.
Infection & Disease Staging Mice are inoculated intraperitoneally (i.p.) with a standardized dose of parasites. Treatment begins after 21 days, when parasites are established in the CNS (confirmed by microscopic detection in blood and later in brain homogenates).
Test Article Candidate diamidine (e.g., a furamidine analogue like DB820 or CPD0801).
Control Groups (1) Vehicle control (uninfected, untreated), (2) Infected/Untreated control, (3) Positive control (e.g., a drug with known efficacy).
Dosing Regimen The compound is typically administered via intraperitoneal injection or oral gavage once or twice daily for a set period (e.g., 5-7 days). Dose levels are based on prior in vitro IC50 values and preliminary toxicity studies.
Key Endpoints Parasitemia: Monitored daily by tail blood smears. Survival: Monitored for 60-90 days post-infection. Animals surviving beyond 60 days with no relapsing parasitemia are considered cured. Toxicology: Daily observation for signs of distress, weight loss, or neurological symptoms.

Detailed Experimental Protocol

Materials

  • Test and Control Compounds: Prepare stock solutions in DMSO and dilute in saline or water immediately before administration. Ensure the final DMSO concentration is <2% [1].
  • Parasites: T. b. brucei GVR35 strain, maintained in rodent models.
  • Animals: Housing and all procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Methodology

  • Infection: Inoculate mice intraperitoneally with approximately 2,000 T. b. brucei parasites in phosphate-saline-glucose (PSG) buffer.
  • Confirmation of CNS Stage: Monitor parasitemia from day 4 post-infection via daily microscopic examination of tail blood smears. The disease is considered to have reached the neurological stage (for the GVR35 model) by day 21 post-infection.
  • Group Allocation & Drug Administration: Randomly assign infected mice into treatment and control groups (n=5-6 recommended). Begin the dosing regimen on day 21 post-infection.
    • Administer the test compound, vehicle, and reference drug at the specified doses and schedule.
    • Record the body weight of each mouse daily.
  • Parasitemia Monitoring: Continue daily blood smears during and after the treatment course to monitor for clearance of blood-stage parasites.
  • Survival and Cure Assessment: Following the treatment period, monitor mice for survival and check for relapse of parasitemia three times per week for 60-90 days post-infection.
  • Data Analysis:
    • Parasitemia Clearance: Record the time taken for parasites to become undetectable in the blood.
    • Mean Survival Time (MST): Calculate for each group.
    • Cure Rate: Determine the percentage of mice in each group that survive to the end of the study period without relapse.

The workflow below summarizes the key steps of this protocol.

Start Start: Murine Model Establishment Infect Infect mice (i.p.) with T. b. brucei Start->Infect Monitor Monitor Bloodstream Parasitemia Infect->Monitor Stage Confirm CNS Stage (Day 21 post-infection) Monitor->Stage Treat Administer Treatment (Test/Control Compounds) Stage->Treat AssessP Assess Parasitemia Clearance (Blood Smears) Treat->AssessP AssessS Monitor Survival & Relapse for 60-90 Days AssessP->AssessS Analyze Analyze Cure Rate & Survival Data AssessS->Analyze

Key Considerations for Diamidine Evaluation

When evaluating diamidine compounds like furamidine and its analogues, specific pharmacological properties are critical for interpreting in vivo results. The table below summarizes quantitative data for reference compounds.

Table 1: In Vitro and Transport Properties of Reference Trypanocidal Diamidines [1]

Compound IC50 (Wild-type) IC50 (tbat1-/-) Primary Transporter Relative Uptake Rate (vs. CPD0801)
DB75 (Furamidine) Sub-micromolar Increased P2 (TbAT1) 10x
DB820 Sub-micromolar Increased P2 (TbAT1) 2x
CPD0801 (DB829) Sub-micromolar Increased P2 (TbAT1) 1x (baseline)
Diminazene Sub-micromolar Increased P2 (TbAT1) Not Specified
  • Transport and Resistance: A key finding is that these diamidines rely heavily on the P2 aminopurine transporter (TbAT1) for uptake into the parasite [1]. Loss of this transporter is a known mechanism of resistance for melarsoprol and diamidines in the field. Therefore, in vitro assays should include P2-transporter-deficient mutants (e.g., tbat1-/-) to assess the potential for cross-resistance.
  • Blood-Brain Barrier Penetration: The promising activity of aza analogues like DB820 and CPD0801 against second-stage infections in mice implies these compounds can cross the blood-brain barrier to reach parasites in the CNS [1]. This is a crucial differentiator from many other compounds.
  • Correlating In Vitro and In Vivo Data: In vitro potency (IC50) correlates with the rate of cellular uptake. DB75, which has the highest uptake rate, also shows the best trypanocidal activity in vitro [1]. However, in vivo efficacy is a complex interplay of potency, pharmacokinetics (including BBB penetration), and toxicity.

References

Quantitative Data on Tripynadine Residual Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a 1993 study on the residual antimalarial activity of Tripynadine and its analogs in mice and monkeys [1].

Compound Test Model Dose Key Finding on Residual Activity Notes
This compound free base Mice (P. berghei) 4.5 x ED~50~ 100% protection from infection on day 20 post-administration. Residual activity was slightly less than that of piperaquine in monkeys.
This compound free base Monkeys (P. cynomolgi) 200 mg/kg Residual activity persisted for 20 days. Activity decreased evidently when the dose was reduced to 100 mg/kg.
This compound phosphate Mice & Monkeys Not Specified Longer residual activity than the free base or piperaquine phosphate. Caused vomiting in monkeys during medication.
This compound hydroxynaphthoate Mice & Monkeys Not Specified Residual activity was less than that of the phosphate or free base.

Experimental Workflow for Residual Activity Assessment

Based on the study, the general workflow for evaluating the residual activity of a compound like this compound involves administering the drug to animal models and subsequently challenging them with the parasite at various time points to determine the duration of protection [1].

Adapted Modern Protocol Considerations

Since detailed modern protocols for this compound are unavailable, the following points are critical for designing a contemporary study, drawing parallels from current antimalarial research practices [2]:

  • Animal Models and Parasites: The 1993 study used Plasmodium berghei ANKA strain in mice and P. cynomolgi bastianellii in monkeys. Current research would require stringent ethical approval and the use of well-characterized, relevant parasite strains.
  • Dosing and Formulation: Testing multiple doses and different salt formulations (free base, phosphate, etc.) is crucial, as the pharmacokinetics and residual efficacy can vary significantly between them [1].
  • Bioassay and Endpoints: The primary endpoint was the absence of infection after parasite challenge. Modern studies would also include detailed pharmacokinetic (PK) blood level analysis and may use a percentage mortality threshold (e.g., >60% in mosquito bioassays) in in-vitro or semi-field settings to define the residual activity period [2].
  • Statistical Analysis and Controls: The study should include appropriate control groups (untreated animals) and use statistical methods to compare the residual activity duration between different compounds and doses.

Important Limitations and Future Directions

  • Dated Information: The core data is from 1993 and may not reflect current methodological standards or safety requirements.
  • Protocol Gaps: The searched literature does not provide step-by-step laboratory protocols for this compound.
  • Pathway Diagrams: The available data does not describe the specific signaling pathways or cellular targets of this compound, making it impossible to generate a scientifically accurate mechanism of action diagram.

Future research should focus on rediscovering this compound's potential using modern drug development tools, including:

  • In-vitro Assays: Establishing high-throughput screens against current parasite strains.
  • ADMET Studies: Comprehensive analysis of absorption, distribution, metabolism, excretion, and toxicity.
  • Lead Optimization: Using modern medicinal chemistry to improve the compound's efficacy and safety profile based on the initial findings for different salt forms.

References

Application Notes: A Framework for Pre-clinical Drug Development of Tripynadine

Author: Smolecule Technical Support Team. Date: February 2026

Title: Proposed Pre-clinical Experimental Design and Protocols for the Investigation of Tripynadine

Objective: This document outlines a comprehensive experimental strategy to characterize the pharmacodynamics (PD), pharmacokinetics (PK), and safety profile of this compound, a novel investigational compound. The goal is to generate robust data to support a decision to proceed to clinical trials.

Introduction: A well-constructed experimental design is the backbone of reliable scientific inquiry, allowing researchers to test hypotheses and establish causal relationships while controlling for confounding variables [1]. In drug development, this typically follows a phased approach, moving from in vitro studies to in vivo models, and finally to human clinical trials. The following protocols are designed according to true experimental design principles, which include random assignment of subjects, the use of control groups, and direct manipulation of the independent variable (e.g., drug dosage) to conclusively determine its effect on dependent variables (e.g., biomarker levels, symptom reduction) [1] [2].


Proposed Experimental Workflow

The recommended high-level strategy for evaluating this compound is a sequential, multi-stage process. The diagram below outlines the key phases, where success in earlier stages is a prerequisite for progressing to more complex and costly later stages.

G Phased Workflow for Pre-clinical Drug Development cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo In Vitro Profiling In Vitro Profiling Primary PD Assays Primary PD Assays In Vitro Profiling->Primary PD Assays Cytotoxicity Screening Cytotoxicity Screening Primary PD Assays->Cytotoxicity Screening In Vivo Efficacy In Vivo Efficacy Cytotoxicity Screening->In Vivo Efficacy ADME/PK Studies ADME/PK Studies Cytotoxicity Screening->ADME/PK Studies Acute Toxicology Acute Toxicology Cytotoxicity Screening->Acute Toxicology IND-Enabling Studies IND-Enabling Studies In Vivo Efficacy->IND-Enabling Studies ADME/PK Studies->IND-Enabling Studies Acute Toxicology->IND-Enabling Studies Phase 1 Clinical Trial Phase 1 Clinical Trial IND-Enabling Studies->Phase 1 Clinical Trial

Experimental Objectives & Variables

A clear definition of variables is the first step in robust experimental design [3]. For the study of this compound, the core variables are outlined below.

Table 1: Key Variables in this compound Experimental Design

Variable Type Definition & Role in this compound Studies Example Measurement
Independent The factor manipulated by the researcher. This is the presence/absence or dosage of this compound. [3] Dose levels (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg)
Dependent The outcome that is measured. It depends on the manipulation of the independent variable. [3] \begin{itemize} \item Target enzyme activity (%) \item Tumor volume reduction (%) \item Plasma concentration (ng/mL) \end{itemize}
Controlled Extraneous variables that are kept constant to prevent them from confounding the results. [2] \begin{itemize} \item Animal strain, age, and sex \item Diet and housing conditions \item Time of day for drug administration \end{itemize}

Detailed Experimental Protocols

The following sections provide detailed methodologies for the core experiments outlined in the workflow.

In Vitro Target Engagement & Signaling Pathway

3.1.1 Objective: To confirm that this compound directly binds to its intended molecular target (e.g., a specific kinase or receptor) and to map its immediate downstream effects on cellular signaling.

3.1.2 Hypotheses:

  • Null (H₀): this compound does not bind to the target receptor and does not alter downstream signaling pathway activity compared to the control.
  • Alternate (H₁): this compound binds to the target receptor and produces a statistically significant change in the activity of key downstream signaling nodes (e.g., phosphorylation of proteins A and B). [3]

3.1.3 Protocol: A factorial design will be used to efficiently test the effects of multiple variables (this compound dose and time) simultaneously [2].

  • Cell Culture: Use a relevant human cell line expressing the target of interest.
  • Treatment Groups: Cells will be treated with:
    • Vehicle control (e.g., DMSO)
    • This compound at 5 increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM)
    • A known positive control inhibitor/activator
  • Time Course: For each dose, treatments will last for 4 different time points (e.g., 15 min, 30 min, 1 h, 4 h).
  • Randomization: The order of assay plates processed will be randomized to minimize batch effects.
  • Outcome Measures:
    • Target Binding: Measured by Surface Plasmon Resonance (SPR) or a competitive binding assay. (IC₅₀ reported).
    • Pathway Modulation: Cell lysates will be analyzed via Western Blot or ELISA to quantify phosphorylation levels of key signaling proteins.

3.1.4 Signaling Pathway Diagram: The hypothesized mechanism of action for this compound can be visualized as a signaling pathway. The following diagram illustrates the key molecules and the proposed point of intervention for the drug.

In Vivo Efficacy Study

3.2.1 Objective: To evaluate the ability of this compound to ameliorate disease symptoms or pathology in a relevant animal model.

3.2.2 Protocol: A randomized, controlled, between-subjects design will be employed, which is the gold standard (true experimental design) for establishing causality [1] [3].

  • Animal Model: A well-characterized murine model of the disease (e.g., xenograft model for oncology).
  • Group Assignment & Blinding:
    • Randomization: Animals will be randomly assigned to one of four groups (n=10/group) using a random number generator after tumor volume reaches ~100 mm³. [2]
    • Blinding: The study will be double-blinded; both the personnel administering treatments and those measuring outcomes will be unaware of group assignments. [2]
    • Groups:
      • Group 1 (Vehicle Control): Received the drug vehicle daily via oral gavage.
      • Group 2 (Low Dose): this compound at 10 mg/kg, daily.
      • Group 3 (High Dose): this compound at 50 mg/kg, daily.
      • Group 4 (Positive Control): Standard-of-care drug, if available.
  • Outcome Measures:
    • Primary Endpoint: Tumor volume, measured by calipers every two days.
    • Secondary Endpoints: Overall survival, body weight (as a proxy for toxicity), and biomarker analysis from harvested tumor tissue (e.g., via IHC).
Pharmacokinetics (PK) and Toxicology

3.3.1 Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to define an initial safety profile.

3.3.2 Protocol:

  • PK Study:
    • Design: A within-subjects or repeated measures design [3]. A single cohort of animals (n=6) will receive a dose of this compound (e.g., 25 mg/kg, IV or PO).
    • Sampling: Blood samples will be collected at pre-defined time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
    • Analysis: Plasma concentrations of this compound will be quantified using LC-MS/MS. Data will be used to calculate PK parameters (see Table 2).
  • Toxicology Study:
    • Design: A randomized, controlled, between-subjects design.
    • Groups: Rodents will be randomized to receive vehicle or this compound at three escalating doses for 14 days.
    • Outcome Measures: Daily clinical observations, weekly body weight and food consumption, and terminal blood collection for clinical pathology (hematology, clinical chemistry) and gross necropsy with organ weight analysis.

Data Presentation and Analysis

Table 2: Summary of Key Pharmacokinetic Parameters to be Calculated

Parameter Definition Interpretation for this compound
Cmax Maximum observed plasma concentration. Indicates the extent of drug absorption.
Tmax Time to reach Cmax. Reflects the rate of absorption.
AUC0-∞ Area Under the Curve from time zero to infinity. Represents the total drug exposure over time.
t½ Elimination half-life. Time for plasma concentration to reduce by 50%; informs dosing frequency.
Vd Volume of Distribution. Indicates the extent of tissue distribution outside the plasma compartment.
CL Clearance. Volume of plasma cleared of drug per unit time.

Statistical Analysis Plan:

  • Data Distribution: The Shapiro-Wilk test will be used to assess normality.
  • Group Comparisons:
    • For two-group comparisons (e.g., vehicle vs. treatment in a primary endpoint): Student's t-test (parametric) or Mann-Whitney U test (non-parametric).
    • For multiple group comparisons (e.g., efficacy across dose groups): One-way ANOVA with a post-hoc test like Tukey's HSD, or the Kruskal-Wallis test with Dunn's post-hoc for non-parametric data. [4]
  • Significance Threshold: A p-value of < 0.05 will be considered statistically significant. Data will be presented as mean ± standard error of the mean (SEM).

Future Directions & Clinical Translation

Success in these pre-clinical studies would enable the filing of an Investigational New Drug (IND) application with regulatory bodies. The subsequent clinical development plan for this compound would follow a phased approach, incorporating modern trial design trends [5]:

  • Phase 1: Focus on safety, tolerability, and PK in healthy volunteers or patients, potentially using adaptive designs to efficiently identify dose levels.
  • Phase 2: Proof-of-concept studies in a targeted patient population. Biomarkers identified in pre-clinical work (e.g., target engagement biomarkers) would be critical for patient selection and demonstrating biological activity [6].
  • Phase 3: Large-scale, randomized controlled trials (RCTs) to confirm efficacy and monitor adverse reactions, potentially using master protocols to test this compound across different patient subpopulations simultaneously [7].

Conclusion

This document provides a rigorous and structured experimental framework for the pre-clinical assessment of this compound. By adhering to the principles of true experimental design—including randomization, blinding, and appropriate controls—the generated data will be robust, reliable, and suitable for informing critical go/no-go decisions in the drug development pipeline. The specific biological data for this compound can be integrated into this framework as it is generated.

References

Synthesis of Hydroxy-Naphthoate Complexes: A Reference Protocol

Author: Smolecule Technical Support Team. Date: February 2026

While a direct method for Tripynadine is not available, the following is a detailed protocol for the synthesis of a lanthanum complex using 2-hydroxy-1-naphthoic acid, adapted from a published procedure [1]. This can provide a methodological framework.

Synthesis of Tetrahydrazine Lanthanum 2-Hydroxy-1-naphthoate [1]

  • Objective: To prepare a hydrazine-containing complex of lanthanum and 2-hydroxy-1-naphthoic acid.
  • Materials:
    • Lanthanum oxide (La₂O₃)
    • 2-hydroxy-1-naphthoic acid
    • Hydrazine hydrate (N₂H₄·H₂O)
    • Concentrated nitric acid (HNO₃)
  • Method:
    • Prepare a lanthanum nitrate solution by dissolving lanthanum oxide (0.325 g, 1 mmol) in a minimum amount of concentrated nitric acid.
    • In a separate vessel, prepare the ligand solution by mixing 2-hydroxy-1-naphthoic acid (0.188 g, 1 mmol) with hydrazine hydrate (0.2 g, 4 mmol) in 60 mL of water.
    • Slowly add the lanthanum nitrate solution to the stirring ligand solution.
    • Maintain the reaction mixture at pH 5 and stir for approximately 1 hour.
    • Allow the solution to evaporate on a hot water bath at 90°C for about 30 minutes.
    • Cool the mixture to allow microcrystalline solid product to form.
    • Filter the product, and wash it sequentially with water, alcohol, and ether before drying in a desiccator.

The workflow and primary techniques for characterization are summarized below.

G A Synthesis Mixing metal precursor and ligand in solution B Precipitation & Isolation A->B C Purification Washing with solvents and drying B->C D Characterization & Analysis C->D E Micro-elemental Analysis (CHN) D->E F IR Spectroscopy D->F G Thermal Analysis (TG-DTA) D->G H X-ray Diffraction (XRD) D->H

Key Properties and Analytical Data of Hydroxy-Naphthoate Compounds

The tables below compile physical, toxicological, and analytical data for relevant hydroxy-naphthoic acids and their complexes from the search results.

Table 1: Physical and Chemical Properties of Hydroxy-Naphthoic Acids

Property 3-Hydroxy-2-naphthoic acid [2] 2-hydroxy-1-naphthaldehyde (Common Precursor) [3]
CAS Number 92-70-6 Not Specified
Molecular Formula C₁₁H₈O₃ C₁₁H₈O₂
Molecular Weight 188.18 g/mol 172.18 g/mol
Melting Point 218-221 °C Not Specified
Density 1.4±0.1 g/cm³ Not Specified
Water Solubility Practically Insoluble Not Specified
Flash Point 190.4±19.7 °C Flammable

Table 2: Toxicological and Safety Data

Compound Route Species Dose Effect Reference
3-Hydroxy-2-naphthoic acid Oral Rat 832 mg/kg LD₅₀ [2]
3-Hydroxy-2-naphthoic acid Intraperitoneal Mouse 100 mg/kg LD₅₀ [2]
2-hydroxy-1-naphthaldehyde - - - Harmful if swallowed, skin and eye irritant [3]

Table 3: Analytical Techniques for Characterization

Technique Application & Observed Data Reference
IR Spectroscopy Confirmed complex formation. Bidentate bridging hydrazine: N-N stretch at 979 cm⁻¹. Carboxylate group: asymmetric stretch at 1572 cm⁻¹, symmetric stretch at 1396 cm⁻¹. La-O bond stretch at 591 cm⁻¹. [1]
Thermal Analysis (TG-DTA) Decomposed in four steps to La₂O₃ at 675 °C. Key intermediates: [La₂O(CO₃)₂] at 426 °C and [La₂O₂CO₃] at 580 °C. [1]
HPLC Analysis 3-Hydroxy-2-naphthoic acid can be analyzed by reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid. [4]

Critical Safety Considerations

The synthesis and handling of these compounds require strict safety precautions [3]:

  • Personal Protective Equipment (PPE): Always wear appropriate disposable gloves, a lab coat, and safety glasses.
  • Ventilation: Carry out all procedures in a well-ventilated fume hood.
  • Hazards: Be aware that precursors like 2-hydroxy-1-naphthaldehyde are flammable, harmful if swallowed, and irritants to the skin and eyes.
  • Equipment: Never use flat-bottomed flasks with rotary evaporators.

Research Context and Alternative Applications

Understanding the broader research context of hydroxy-naphthoate compounds can be valuable:

  • Environmental Remediation: 3-hydroxy-2-naphthoate-based ionic liquids have been synthesized as "task-specific" solvents for the efficient extraction of heavy metals like copper and lead from water [5].
  • Material Science: The thermal decomposition of lanthanum hydroxy-naphthoate complexes is a studied method for preparing nanoscale lanthanum oxide (La₂O₃), a material used in catalysts, ceramics, and optics [1].
  • Biodegradation Pathway: In microbiology, 1-hydroxy-2-naphthoic acid is a key intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene [6].

A Path Forward for Your Research

  • Use Analogous Protocols: The synthesis and characterization methods for the lanthanum complex [1] provide an excellent template that can be adapted for this compound.
  • Confirm Compound Identity: Prioritize analytical techniques like IR spectroscopy and elemental analysis to confirm the structure of your synthesized compound.
  • Consult Broader Literature: The lack of results in this search indicates that the preparation might be novel or proprietary. You may need to search patent databases or perform a broader review of the this compound literature to find clues about its salt formation.

References

Current Scientific Knowledge on Tripynadine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available from the search results.

Aspect Available Data
Compound Name Tripynadine [1]
Known Bioactivity Anti-malarial compound with oral activity in mice and monkeys [1].
CAS Number 81849-98-1 [1]
Chemical Formula C₃₂H₃₇ClN₆O [1]
Molar Mass 557.13 g/mol [1]
Status For research use only, not for human use [1].
Data Gaps Mechanism of action, pharmacokinetics, metabolic profile, specific side effects, cytochrome P450 enzyme interactions, and detailed experimental protocols are not available in the searched sources.

Acknowledgement of Data Limitations and Recommended Actions

The lack of detailed public scientific data on this compound is a significant hurdle. For a comprehensive research and development program, investigating the following areas is critical:

  • Metabolic Pathway Identification: Determine which specific Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) metabolize this compound. This is a primary step in understanding the potential for drug-drug interactions and toxicity related to metabolites [2] [3] [4].
  • Mechanism of Action Studies: Elucidating the molecular target of this compound is fundamental to rational drug design and for predicting or explaining off-target effects that manifest as side effects [5] [6].
  • In Vitro and In Vivo Toxicology Profiling: Conduct standardized assays to identify target organ toxicity, dose-response relationships, and the nature of the side effects.

Research Framework for Side Effect Investigation

Given the data gap, here is a general framework and suggested experimental protocols that can be adapted once preliminary data on this compound is obtained.

1. Troubleshooting Guide: A Generic Framework

Perceived Issue Potential Investigation Pathway Goal
Low Therapeutic Index Dose-Response Studies: Establish EC₅₀ (effective concentration) vs. IC₅₀ (toxic concentration) in cellular and animal models. Differentiate between mechanism-based toxicity and off-target effects.
Metabolite-Related Toxicity Metabolite Identification & Screening: Use human liver microsomes and recombinant CYP enzymes to identify major metabolites. Test these metabolites for toxicity in vitro. Identify if toxicity is caused by the parent compound or a reactive metabolite [2] [3].
Drug-Drug Interaction Risk CYP Inhibition/Induction Assays: Incubate this compound with specific CYP isoform substrates to see if it inhibits or induces their activity. Predict potential interactions with other medications [2] [3] [4].

2. Frequently Asked Questions (FAQs)

  • Q1: What is the most likely reason for side effects observed in my animal models?

    • A: Without specific data, side effects could be due to the primary pharmacological action (on-target) or interactions with other biological systems (off-target). The first step is to conduct a thorough histopathological examination and correlate findings with the drug's tissue distribution.
  • Q2: How can I investigate if this compound's side effects are linked to its metabolism?

    • A: A core strategy is to identify the metabolite profile. You can use human liver microsomes to generate metabolites and then analyze them using LC-MS/MS. Subsequent testing of these purified metabolites in cytotoxicity assays can pinpoint a toxic metabolite [3].
  • Q3: Are there any known food or drug interactions I should be aware of?

    • A: Currently unknown. However, once the primary CYP enzymes for this compound's metabolism are identified, you can predict interactions. For instance, if it is metabolized by CYP3A4, concomitant use with strong CYP3A4 inhibitors (like ketoconazole) or inducers (like St. John's Wort) could be investigated for their impact on this compound's plasma levels and toxicity [2] [3].

3. Experimental Protocol: CYP Enzyme Reaction Phenotyping

This protocol helps identify which CYP enzyme is primarily responsible for metabolizing a drug, which is crucial for understanding side effects and interactions [2] [3].

  • Objective: To identify the specific human cytochrome P450 enzymes involved in the metabolism of this compound.
  • Materials:
    • This compound (test compound)
    • Pooled human liver microsomes (HLM)
    • cDNA-expressed individual human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
    • Co-factors (NADPH regenerating system)
    • Phosphate buffer (pH 7.4)
    • Stop solution (e.g., acetonitrile with internal standard)
    • LC-MS/MS system for analysis
  • Method:
    • Incubation Setup: Prepare incubation mixtures containing HLM or individual recombinant CYP enzymes, this compound (at a concentration around its expected Km), and NADPH regenerating system in phosphate buffer.
    • Control: Run parallel reactions without the NADPH regenerating system to account for non-enzymatic degradation.
    • Incubation: Incubate the mixtures at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes).
    • Reaction Termination: Stop the reactions at designated time points by adding the ice-cold stop solution.
    • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the depletion of this compound and/or the formation of its major metabolites.
  • Data Analysis:
    • Compare the rate of this compound depletion or metabolite formation in HLM versus the individual recombinant CYP enzymes.
    • The recombinant CYP enzyme that shows the highest metabolic activity is likely the major enzyme responsible for the pathway being measured.
    • Chemical inhibition studies in HLM using selective CYP inhibitors can provide further confirmation.

Visualizing Key Pathways

The following diagram outlines the general strategy for investigating drug side effects, which can be applied to this compound.

Start Observed Side Effects Step1 In Vitro Toxicology Screening Start->Step1 Step2 Metabolite Identification (via LC-MS/MS) Step1->Step2 Step4 Mechanism of Action Studies Step1->Step4 Step3 CYP Reaction Phenotyping Step2->Step3 Hypo1 Hypothesis: Metabolite-Mediated Toxicity Step3->Hypo1 Hypo2 Hypothesis: On-Target Toxicity Step4->Hypo2 Act1 Test Metabolites in Tox Assays Hypo1->Act1 If true Act2 Rational Drug Design (Structural Modification) Hypo2->Act2 If true Goal Reduced Side Effects Act1->Goal Act2->Goal

References

Comparative Residual Antimalarial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Test Model Effective Dose Key Finding on Residual Activity Notable Side Effects
Tripynadine Free Base Mice (P. berghei) [1] 4.5 x ED(_{50}) Protected against infection 20 days post-administration [1]. Not mentioned
This compound Free Base Monkeys (P. cynomolgi) [1] 200 mg/kg Residual activity lasted 20 days [1]. Not mentioned
This compound Free Base Monkeys (P. cynomolgi) [1] 100 mg/kg Residual activity decreased markedly [1]. Not mentioned
This compound Phosphate Mice & Monkeys [1] 4.5 x ED(_{50}) Longer residual activity than the free base or Piperaquine Phosphate [1]. Caused vomiting in monkeys during medication [1]
This compound Hydroxynaphthoate Mice & Monkeys [1] 4.5 x ED(_{50}) Less than the phosphate or free base salts [1]. Not mentioned
Piperaquine Phosphate Monkeys [1] N/A Slightly greater residual activity than this compound Free Base [1]. Not mentioned

Experimental Protocol: Residual Activity in Mice

The following methodology is adapted from the 1993 study that generated the data above [1].

  • 1. Animal Model Preparation: Use healthy laboratory mice.
  • 2. Drug Administration:
    • Calculate the dose of this compound free base. The study used a dose equivalent to 4.5 times the ED(_{50}) (effective dose for 50% of the population) [1].
    • Administer the compound to the mice via intragastric administration (oral gavage).
  • 3. Challenge Infection:
    • On the 20th day following drug administration, inoculate each mouse with 1 x 10^7 red blood cells (RBCs) infected with the Plasmodium berghei ANKA strain [1].
  • 4. Outcome Measurement:
    • After the challenge, monitor the mice and calculate the infection rate. A successful residual activity is demonstrated by a zero infection rate, indicating full protection [1].

Workflow for Evaluating Residual Activity

The diagram below outlines the logical sequence of the experimental protocol for assessing residual antimalarial activity.

G Start Start Experiment A Administer this compound (Intragastric, 4.5 x ED₅₀) Start->A B Wait 20 Days A->B C Inoculate with 1x10⁷ P. berghei Infected RBCs B->C D Monitor and Measure Infection Rate C->D E Analyze Data: Residual Activity = Protection D->E End End and Report E->End

Frequently Asked Questions

  • Which salt form of this compound has the longest residual activity? According to the study, This compound Phosphate showed the longest residual activity among the salts tested. However, a major drawback was that it induced vomiting in monkeys during treatment, which is a critical consideration for therapeutic use [1].

  • How does the residual activity of this compound compare to Piperaquine? The residual antimalarial activity of This compound free base is slightly less than that of Piperaquine in monkeys. The phosphate salt of this compound showed longer activity than Piperaquine Phosphate, but with the side effect of vomiting [1].

Troubleshooting Guide

  • Issue: Reduced Residual Activity

    • Potential Cause: The dose may be too low. The study showed a clear dose-dependent effect, where reducing the total dose of the free base from 200 mg/kg to 100 mg/kg in monkeys led to a marked decrease in residual activity [1].
    • Solution: Consider dose optimization within the safe therapeutic window. Also, evaluate the choice of salt form, as the hydroxynaphthoate salt was found to be less effective than the phosphate or free base [1].
  • Issue: Vomiting in Primate Models

    • Potential Cause: The study specifically identified This compound Phosphate as causing vomiting in monkeys [1].
    • Solution: If this side effect occurs, it may be necessary to switch to an alternative salt form, such as the free base, and potentially accept a slightly shorter duration of residual activity.

References

Tripynadine free base versus phosphate efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Comparing Salt Forms

When comparing a free base to its salt form (like a phosphate salt), the following properties are typically evaluated to determine the impact on a drug's efficacy and developability. You can use this framework to organize experimental data.

Evaluation Parameter Free Base Phosphate Salt Impact on Efficacy & Development
Aqueous Solubility Higher solubility of salts can improve dissolution rate and oral bioavailability, directly impacting efficacy.
Partition Coefficient (Log P) Indicates lipophilicity; affects membrane permeability and distribution. Salts can alter apparent Log P.
Chemical Stability Different forms can have varying stability (e.g., towards hydrolysis, oxidation), affecting shelf-life and dosage form.
Hygroscopicity Affects processing, stability, and dosage form performance.
Crystal Form & Melting Point Influences solubility, stability, and manufacturability.
In Vitro Permeability (e.g., PAMPA, Caco-2) A key predictor of intestinal absorption.
In Vivo Pharmacokinetics (e.g., AUC, C~max~) Direct measure of systemic exposure and bioavailability; crucial for efficacy correlation.

Proposed Experimental Workflow

The diagram below outlines a recommended experimental workflow to generate the data for your comparison tables and guides.

Start Start: Compound Comparison PhysChem Physicochemical Profiling Start->PhysChem InVitro In Vitro Performance PhysChem->InVitro Solubility & Stability Data InVivo In Vivo Pharmacokinetics InVitro->InVivo Permeability & Metabolic Data Efficacy In Vivo Efficacy InVivo->Efficacy PK Parameters (AUC, Cmax)

Detailed Experimental Protocols

1. Physicochemical Profiling

  • Solubility Determination: Use the shake-flask method. Add an excess of the compound to a buffer (e.g., pH 6.8 phosphate buffer to simulate intestinal fluid) and agitate at a constant temperature (e.g., 37°C) for 24 hours. Centrifuge, filter, and analyze the supernatant using a validated HPLC-UV method to determine the concentration [1].
  • Partition Coefficient (Log D): Perform experiments in a 1-octanol/buffer (pH 7.4) system. Dissolve the compound in a pre-saturated mixture of both phases, shake to reach equilibrium, separate the phases, and quantify the compound concentration in each phase via HPLC. Calculate Log D as the log10 of the ratio of concentrations in octanol to buffer [1].

2. In Vitro Performance

  • Permeability Assay: Use the PAMPA (Parallel Artificial Membrane Permeability Assay) model. A filter plate is coated with a lipid-infused membrane (e.g., lecithin in dodecane) to mimic the intestinal barrier. A solution of the compound in donor buffer (pH 7.4) is added to the donor chamber, and the receiver chamber contains blank buffer. After incubation (e.g., 4-6 hours at 25°C), the concentration in the receiver compartment is analyzed by HPLC to calculate the apparent permeability (P~app~) [2].

3. In Vivo Evaluation

  • Pharmacokinetic Study: Conduct studies in a relevant animal model (e.g., rats or dogs). Administer the free base and phosphate salt forms at the same molar dose (orally and possibly intravenously for absolute bioavailability). Collect serial blood samples over time, separate plasma, and use LC-MS/MS to determine the plasma concentration-time profile. Calculate key PK parameters: Area Under the Curve (AUC), maximum concentration (C~max~), and time to C~max~ (T~max~) [3].
  • Efficacy Model: The design depends on the therapeutic indication. For example, in an antihypertensive model, you would administer the compounds to hypertensive animals and monitor blood pressure reduction over time, correlating the effects with the plasma exposure levels determined in the PK study.

Draft FAQs for a Technical Support Center

Based on common challenges in salt form selection, here are some potential FAQs.

Q1: Why is the phosphate salt of a drug typically more soluble than its free base? A: The formation of an ionic phosphate salt increases the compound's polarity and its ability to form favorable energetically interactions with water molecules (hydration), leading to higher aqueous solubility compared to the neutral, often more lipophilic, free base.

Q2: In our experiments, the free base shows better membrane permeability than the phosphate salt in the PAMPA model. Is this expected? A: Yes, this is a common observation. The free base is usually more lipophilic, facilitating passive diffusion through lipid membranes. The phosphate salt, being ionized at physiological pH, may have lower passive permeability. The overall absorption is a balance between the salt's high solubility (driving dissolution) and the free base's high permeability.

Q3: What are the key formulation challenges when working with a phosphate salt? A: Phosphate salts can be more hygroscopic, requiring controlled humidity during processing and storage. They may also be involved in incompatibility reactions with excipients, such as with metallic stearates (e.g., magnesium stearate) in solid dosage forms, which can lead to instability. It is crucial to conduct excipient compatibility studies early in development [3].

How to Proceed

Since specific data on Tripynadine is not available in the public domain, I suggest the following:

  • Consult Internal Data: If this is for a compound within your organization, your primary source should be internal pre-formulation and development reports.
  • Review Patent Literature: A thorough search of pharmaceutical patents may yield the specific physicochemical and pharmacokinetic data you need.
  • Empirical Testing: If the compound is novel and no data exists, you will need to synthesize both forms and conduct the experiments outlined above.

References

enhancing Tripynadine antimalarial protection

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Tripynadine

The table below consolidates the key data points found in the scientific literature:

Aspect Available Data
General Description An orally bioactive antimalarial drug compound [1].
Residual Activity (Mice) This compound free base, at a dose 4.5 times the ED50, provided protection against P. berghei infection for 20 days [2].
Residual Activity (Monkeys) A total dose of 200 mg/kg of this compound free base showed residual antimalarial activity against P. cynomolgi for 20 days. This activity decreased significantly at a 100 mg/kg dose [2].
Formulation Issues This compound phosphate caused vomiting in monkeys during medication, despite having a longer residual activity time than the free base [2].
Comparative Efficacy The residual antimalarial activity of this compound free base was found to be slightly less than that of piperaquine in monkeys [2].

Limitations of Current Data and Suggested Alternatives

The most recent specific study on this compound was published in 1993 [2], and no modern experimental protocols, mechanistic studies (like signaling pathways), or quantitative data on its pharmacokinetics and safety were available. This makes it unsuitable for a contemporary drug development guide.

Given these limitations, I suggest the following approaches to advance your research:

  • Explore Modern Antimalarial Candidates: Current research has moved towards novel compounds with better-characterized mechanisms and progress in clinical trials. You might find it more productive to investigate these. Promising candidates mentioned in recent literature include Tafenoquine, Cipargamin, Ferroquine, and Artefenomel [3] [4].
  • Investigate Related Chemical Classes: The triaminopyrimidine (TAP) class has been identified as a fast-killing, long-acting antimalarial clinical candidate with a hypothesized mechanism involving the vacuolar ATP synthase [5]. Research into this similar chemical class may provide valuable insights.
  • Focus on Established Targets: Modern antimalarial drug discovery often focuses on well-defined molecular targets. You could consider building your experimental plans around these, such as:
    • PfDHODH (Dihydroorotate dehydrogenase): A target for de novo pyrimidine biosynthesis [6].
    • PfATP4 (a sodium pump): A target for several new chemotypes [7].
    • Vacuolar ATP Synthase: Implicated in resistance to triaminopyrimidines [5].

Proposed Workflow for Antimalarial Compound Characterization

Since a direct diagram for this compound is not feasible, the following workflow outlines a general approach for characterizing a new antimalarial compound, which you can adapt based on your specific research focus.

Proposed Workflow for Antimalarial Compound R&D cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation cluster_dev Development Start Start: Novel Antimalarial Compound InVitro In Vitro Assays Start->InVitro MechStudy Mechanism of Action Studies InVitro->MechStudy ResistGen Resistance Generation & Genotyping InVitro->ResistGen MouseModel Efficacy in Mouse Model ResistGen->MouseModel Identifies target MonkeyModel Residual Activity in Monkey Model MouseModel->MonkeyModel Safety Preclinical Safety & Tolerability MonkeyModel->Safety FormOpt Formulation Optimization Safety->FormOpt Lead candidate selected Clinical Clinical Trial Phases FormOpt->Clinical

References

Tripynadine versus piperaquine phosphate efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Piperaquine Phosphate at a Glance

Piperaquine phosphate is a long-acting bisquinoline antimalarial drug, widely used in combination therapies, primarily with dihydroartemisinin (DHA) [1] [2]. The table below summarizes its core characteristics.

Attribute Description
Primary Indication Treatment of uncomplicated malaria (in combination with DHA); also investigated for preventive use (chemoprevention) [1] [3].
Mechanism of Action Accumulates in the parasite's digestive vacuole and inhibits the detoxification of heme, leading to toxic heme accumulation and parasite death [4] [5] [1].
Pharmacokinetics Long elimination half-life (approx. 14-28 days), allowing for sustained prophylactic effect [5] [3] [6].
Common Side Effects Generally well-tolerated; minor, self-limited side effects include headache, dizziness, vomiting, and nausea [2] [3].
Key Consideration Can cause dose-dependent prolongation of the QT interval; caution is advised in patients with congenital long QT syndrome or on other QT-prolonging drugs [1] [3].

Detailed Experimental Data & Protocols

For research and development purposes, here is a summary of key experimental findings and methodologies related to piperaquine's efficacy and safety.

1. Clinical Efficacy in Malaria Treatment

  • Objective: To evaluate the comparative efficacy and safety of artemisinin-piperaquine (AP) versus other artemisinin-based combination therapies (ACTs) for uncomplicated malaria [2].
  • Methods: A systematic review and meta-analysis of Randomized Controlled Trials (RCTs) following PRISMA guidelines. The primary endpoint was the PCR-adjusted cure rate by day 28 or 42 [2].
  • Findings: AP demonstrated a comparable PCR-confirmed cure rate to other ACTs like artemether-lumefantrine and artesunate-amodiaquine. Adverse events were similar across treatment groups and were typically self-limiting [2].

2. Efficacy in Malaria Prevention (Intermittent Preventive Treatment)

  • Objective: To establish the efficacy and safety of repeated doses of dihydroartemisinin-piperaquine (DP) for intermittent preventive treatment (IPT) of malaria [3].
  • Methods: A systematic review and meta-analysis of RCTs and prospective cohort studies. The outcome measured was the incidence of malaria parasitaemia [3].
  • Findings: Monthly IPT with DP was associated with an 84% reduction in the incidence of malaria detected by microscopy compared to placebo. It was effective and well-tolerated across different age groups, including children and pregnant women [3].

3. Preclinical Pharmacokinetic/Pharmacodynamic Study

  • Objective: To investigate the pharmacokinetics and pharmacodynamics of piperaquine in a murine malaria model [6].
  • Methods: Mice infected with Plasmodium berghei were treated with single intraperitoneal doses of piperaquine phosphate (PQP) at 10, 30, or 90 mg/kg. Parasitemia and survival were monitored. A reinoculation experiment was performed 60 days post-treatment to test for prophylactic efficacy [6].
  • Findings: A single 90 mg/kg dose was highly effective, with all mice surviving beyond 60 days and showing suppressed parasitemia even after reinfection. The study confirmed the long half-life and potent antimalarial effect of piperaquine [6].

Mechanism of Action Pathway

The following diagram illustrates the established mechanism of action of piperaquine phosphate within the malaria parasite.

G Start Start: Oral Administration A Piperaquine is absorbed and distributed in the host Start->A B Drug enters the parasite's digestive vacuole A->B C Parasite digests hemoglobin, releasing toxic heme B->C D Normal detoxification: Heme is crystallized into non-toxic hemozoin C->D Without Piperaquine E Piperaquine inhibits hemozoin formation C->E With Piperaquine F Toxic heme accumulates E->F G Outcome: Parasite death F->G

Research Considerations

  • Drug Resistance: Resistance to piperaquine has emerged, particularly in Southeast Asia. Key molecular markers associated with resistance include amplifications of the plasmepsin 2 and plasmepsin 3 genes and specific mutations in the PfCRT gene [5] [1].
  • Combination Therapy: Piperaquine is exclusively used in combination (e.g., with dihydroartemisinin) to improve efficacy and delay the development of resistance. The artemisinin component provides rapid reduction of parasite biomass, while piperaquine clears residual parasites and provides prolonged protection [4] [5].

References

Comparative Efficacy and Pharmacokinetics of Antimalarial Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on the clinical efficacy and key pharmacokinetic parameters of several antimalarial compounds, which are crucial indicators of their residual activity.

Table 1: Comparison of Antimalarial Compounds

Compound / Combination Study Type & Population Key Efficacy & Pharmacokinetic Findings Reference / Clinical Trial ID

| KLU156 (GanLum) [Novel] [1] | Phase III RCT; 1,668 patients (adults & children) with uncomplicated P. falciparum malaria across 12 African countries [1]. | PCR-corrected cure rate at Day 29: 97.4% (vs. 94.0% for Coartem) [1]. Mechanism: Novel, non-artemisinin combination (ganaplacide + lumefantrine). Ganaplacide has a new mechanism of action, disrupting the parasite's internal protein transport [1]. | NCT05842954 [1] | | Artesunate (i.m.) vs. Artemether (i.m.) [2] | Pharmacokinetic study; 19 Vietnamese adults with severe falciparum malaria [2]. | Artesunate Absorption: Very rapid; peak plasma concentration in ≤20 min [2]. Artemether Absorption: Slow and erratic; peak plasma concentration at a median of 10 hours [2]. Conclusion: Parenteral artesunate is preferable for initial therapy in severely ill patients [2]. | N/A | | Chloroquine vs. Artesunate vs. (Chloroquine + Primaquine) [3] | 3-way RCT; 644 patients with uncomplicated P. vivax malaria, followed for 1 year [3]. | 28-day Recurrence Rate:

  • Artesunate: 50%
  • Chloroquine: 8%
  • Chloroquine+Primaquine: 0.5% [3]. Median time to first recurrence: Artesunate (28 days), Chloroquine (49 days), Chloroquine+Primaquine (195 days) [3]. | NCT01074905 [3] | | Primaquine Enantiomers: S-(+)-PQ (SPQ) vs. R-(-)-PQ (RPQ) [4] | Preclinical PK/Tissue Distribution; Male Albino ND4 Swiss mice [4]. | Plasma Exposure (AUC): SPQ > RPQ [4]. Half-life: SPQ (1.9 h) > RPQ (0.45 h) [4]. Tissue Concentration: SPQ was generally higher in all tissues (liver, spleen, kidneys, lungs) [4]. Metabolism: RPQ was preferentially metabolized to carboxy-PQ (cPQ), while SPQ generated more of the CYP2D6-dependent oxidative metabolites [4]. | N/A |

Detailed Experimental Protocols

For the key studies cited, here are the methodologies used.

1. Phase III Trial for KLU156 (GanLum) [1]

  • Objective: To compare the efficacy, safety, and tolerability of GanLum with Coartem (artemether-lumefantrine) in acute, uncomplicated P. falciparum malaria.
  • Design: Randomized, open-label, multicenter study.
  • Population: 1,668 adults and children (≥10 kg) across 34 sites in 12 African countries.
  • Intervention: GanLum was administered as a once-daily granule sachet for three days.
  • Primary Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at Day 29. The primary analysis used a conservative "estimand" framework, which considers patients who discontinue the study or have missing PCR data as having treatment failure.

2. Pharmacokinetics of Intramuscular Artesunate vs. Artemether [2]

  • Objective: To compare the first-dose pharmacokinetic properties of intramuscular artesunate and artemether in severe malaria.
  • Design: Clinical study in patients with severe falciparum malaria.
  • Population: 19 Vietnamese adults.
  • Intervention: Patients received either i.m. artesunate (2.4 mg/kg stat, then 1.2 mg/kg daily) or i.m. artemether (3.2 mg/kg stat, then 1.6 mg/kg daily).
  • Bioanalysis: Blood samples were collected at frequent intervals. Artesunate and its metabolite dihydroartemisinin (DHA) were assayed by HPLC. Artemether and DHA were quantified by GC-MS.

3. Comparative Metabolism of Primaquine Enantiomers [4]

  • Objective: To evaluate the comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice.
  • Design: Preclinical pharmacokinetic and tissue distribution study.
  • Population: Male Albino ND4 Swiss mice.
  • Intervention: Two groups of mice were dosed orally with 45 mg/kg of S-(+)-PQ or R-(-)-PQ, respectively. Each enantiomer was a 50:50 mixture of 12C- and 13C- stable isotope-labelled species to aid metabolite tracking.
  • Bioanalysis: Groups of three mice were euthanized at various time points. Blood, liver, spleen, lungs, kidneys, and brain were collected, extracted, and analyzed using UPLC/MS/MS. Non-compartmental analysis was performed using Phoenix WinNonLin.

Workflow for Comparative Analysis

The following diagram illustrates a generalizable experimental workflow for comparing the residual activity of antimalarial compounds, synthesizing the methodologies from the cited studies.

Start Define Study Objective Design Design Study Protocol Start->Design Population Recruit Study Population Design->Population Administer Administer Compounds Population->Administer Collect Collect Samples Administer->Collect Analyze Analyze Samples Collect->Analyze Model Model PK/PD Data Analyze->Model Compare Compare Outcomes Model->Compare End Report Findings Compare->End

Key Insights and Data Gaps

  • Novel Therapies: KLU156 represents a significant advancement with a new mechanism of action aimed at combating resistance, showing high cure rates in Phase III trials [1].
  • Formulation Impact: The formulation greatly impacts a drug's residual activity. Water-soluble artesunate is absorbed much more rapidly than oil-based artemether, making it more reliable for severe malaria [2].
  • Schizonticide vs. Radical Cure: For P. vivax malaria, the choice of schizonticide (e.g., chloroquine vs. artesunate) and the addition of a hypnozonticide (primaquine) lead to vastly different recurrence profiles, directly impacting the perceived "residual activity" of the treatment [3].
  • Stereochemistry Matters: The pharmacokinetics and metabolism of racemic drugs like primaquine are enantioselective. The two mirror-image molecules (enantiomers) have different absorption, distribution, and metabolic profiles, which could lead to differences in efficacy and toxicity [4].

The most significant data gap in a full comparative guide is the lack of head-to-head clinical trials that include a wider range of current first-line Artemisinin-based Combination Therapies (ACTs) like artemether-lumefantrine (Coartem), dihydroartemisinin-piperaquine, and others.

References

validating Tripynadine findings in different models

Author: Smolecule Technical Support Team. Date: February 2026

Experimentally Validated Trypanocidal Compounds

The following table summarizes key experimental data for several trypanocidal diamidines, including their activity and primary transport mechanism. This information is crucial for understanding potential cross-resistance.

Compound In Vitro IC₅₀ (Wild-Type Parasites) Activity Relative to Diminazene Main Transport Route Impact of P2 Transporter (TbAT1) Loss
DB75 (Furamidine) Submicromolar [1] Better [1] P2 transporter [1] Significantly reduced uptake & higher IC₅₀ [1]
DB820 Submicromolar [1] Similar [1] P2 transporter [1] Significantly reduced uptake & higher IC₅₀ [1]
CPD0801 (DB829) Submicromolar [1] Less active [1] P2 transporter [1] Significantly reduced uptake & higher IC₅₀ [1]
Diminazene Data from source [1] Reference compound [1] P2 transporter [1] Resistant in vitro [1]
Pentamidine Data from source [1] Data from source [1] P2 & HAPT1 transporters [1] Loss of P2 alone does not cause major resistance [1]
Melarsoprol Data from source [1] Data from source [1] P2 & HAPT1 transporters [1] Resistant when P2 and HAPT1 are lost [1]

Detailed Experimental Protocols

The data in the table above was generated using standardized experimental methods. Here are the detailed protocols for key assays:

  • In Vitro Drug Sensitivity (alamarBlue Assay)

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
    • Method: A 100 μl volume of bloodstream-stage trypanosomes (4 × 10⁴ cells per ml) is added to 96-well plates containing a doubling-dilution series of the test drug. The plates are incubated, and the signal is measured. IC₅₀ values are calculated using a sigmoidal algorithm (e.g., with Prism software) [1].
  • Uptake and Transport Studies

    • Purpose: To quantify drug accumulation and identify the transporters involved.
    • Method: The fluorescent properties of diamidines are exploited for quantitative uptake measurements. To identify the role of specific transporters like P2 (TbAT1), uptake experiments are compared between wild-type parasites and genetically modified tbat1−/− mutants. Uptake is also measured in the presence of competitive inhibitors (e.g., adenine) to confirm transporter affinity [1].
  • Time-Dose Response

    • Purpose: To determine the minimum drug exposure time required to kill trypanosomes.
    • Method: Trypanosomes (1-2 × 10⁵ cells/ml) are exposed to a range of drug concentrations (e.g., based on IC₅₀ values) for various periods. The exposure is stopped by transferring the parasites to a drug-free medium, and cell viability is assessed to determine the lethal exposure time [1].

Visualizing Key Pathways and Workflows

To better understand the experimental context and mechanism of action for these types of compounds, the following diagrams may be helpful.

Diagram 1: Trypanothione Metabolism Pathway

This pathway is a validated drug target in trypanosomes. Enzymes like γ-glutamylcysteine synthetase (γECS) and trypanothione synthetase (TryS) exert major control over the metabolic flux, making them promising targets for multi-drug inhibition strategies [2].

G cluster_synthesis Trypanothione Synthesis Module cluster_antioxidant Antioxidant/Regenerating Module Glutamate Glutamate gammaECS γ-Glutamylcysteine Synthetase (γECS) Glutamate->gammaECS Cysteine Cysteine Cysteine->gammaECS Glycine Glycine GSH_Synthase GSH_Synthase Glycine->GSH_Synthase Spermidine Spermidine GspS Glutathionylspermidine Synthetase (GspS) Spermidine->GspS T_SH2 T_SH2 TXN Tryparedoxin/Tryparedoxin Percoridase (TXN/TXNPx) T_SH2->TXN GluCys GluCys gammaECS->GluCys Gsp Gsp GspS->Gsp TryS Trypanothione Synthetase (TryS) TryS->T_SH2 Trypanothione TryR Trypanothione Reductase (TryR) TryR->T_SH2 T(SH)2 (Reduced) TXN->TryR TS2 (Oxidized) GluCys->GSH_Synthase GSH GSH GSH_Synthase->GSH GSH->GspS GSH->TryS Gsp->TryS OxidizedSubstrates OxidizedSubstrates OxidizedSubstrates->TXN H2O2 H2O2 H2O2->TXN

Diagram 2: Experimental Workflow for Validating Transport Mechanisms

This flowchart outlines a logical sequence of experiments to confirm how a drug enters the parasite cell and which transporters are involved, which is critical for understanding resistance.

G Start Determine In Vitro IC₅₀ A Quantitative Uptake Studies (Using fluorescent properties) Start->A B Compare Uptake in Wild-Type vs. tbat1−/− Mutants A->B C Competitive Uptake Inhibition (e.g., with Adenine) B->C E Identify P2 as Main Route & Secondary Routes Exist B->E Uptake Reduced D Compare Uptake in Cultured vs. Ex Vivo Parasites C->D D->E

References

Comparative Analysis: Tripynadine Free Base vs. Phosphate Salt

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings on the residual antimalarial activity and other characteristics of different Tripynadine forms, based on a 1993 study in mice and monkeys [1].

Parameter This compound Free Base This compound Phosphate Piperaquine Phosphate (Reference)
Residual Activity in Mice 100% infection protection 20 days post-dose (at 4.5x ED₅₀) [1] Longer residual activity than free base [1] Used as a comparative benchmark [1]
Dosing in Monkeys 200 mg/kg total dose required for 20-day residual activity [1] Information not specified in the study Information not specified in the study
Activity Reduction Activity decreased significantly at a lower dose (100 mg/kg) [1] Information not specified in the study Information not specified in the study
Side Effects Not reported in the study Caused vomiting in monkeys during medication [1] Not reported in the study
Overall Comparison Slightly less residual activity than Piperaquine [1] Longer activity than free base, but with tolerability issues [1] Slightly superior residual activity to this compound free base [1]

Another salt form, This compound hydroxynaphthoate, was also tested and found to have less residual antimalarial activity than either the phosphate salt or the free base [1].

Experimental Protocols from Cited Research

The following details the methodology used to generate the data in the comparison table [1].

  • Animal Models: The studies were conducted using mice infected with Plasmodium berghei ANKA strain and monkeys infected with P. cynomolgi bastianellii [1].
  • Dosing and Administration: The compounds were administered via intragastric administration (oral dosing). In mice, the free base was given at a dose 4.5 times its ED₅₀ (median effective dose) [1].
  • Assessment of Residual Activity: Residual antimalarial activity was evaluated by challenging the animals with infected red blood cells (1 x 10⁷ RBC for mice) on the 20th day after the initial drug administration. The key metric was the infection rate observed following this challenge [1].
  • Side Effect Monitoring: The study specifically noted observations of vomiting in monkeys during the course of medication with the phosphate salt [1].

Diagram: Experimental Workflow for Residual Activity Assessment

The diagram below visualizes the core experimental workflow used to evaluate the residual activity of the compounds.

Start Study Start (Day 0) Administer Intragastric Administration (this compound Formulations) Start->Administer Wait 20-Day Waiting Period Administer->Wait Challenge Inoculation with Infected Red Blood Cells Wait->Challenge Assess Measure Infection Rate Challenge->Assess Result Determine Residual Activity Assess->Result  Low Rate Assess->Result  High Rate

Key Implications for Research

The data, while dated, highlights several points that remain relevant for drug development:

  • Salt Selection is Critical: The choice of salt form (e.g., free base, phosphate, hydroxynaphthoate) significantly impacts both the efficacy (residual activity duration) and tolerability (vomiting in monkeys) of a drug candidate [1].
  • Dose Dependency: The residual activity of this compound free base is strongly dose-dependent. A 50% reduction in dose (from 200 mg/kg to 100 mg/kg) led to a clear decrease in protective activity, which is a crucial consideration for determining the therapeutic window [1].
  • Balancing Efficacy and Tolerability: The study presents a classic development trade-off: this compound Phosphate offered longer activity but had side effects, whereas the free base was better tolerated but had slightly shorter and less potent activity than the comparator drug, Piperaquine [1].

References

Tripynadine hydroxynaphthoate vs phosphate comparison

Author: Smolecule Technical Support Team. Date: February 2026

Documented Comparisons of Tripynadine Salts

The table below summarizes the key findings from a 1993 study that compared different salt forms of this compound [1].

Property This compound Free Base This compound Phosphate This compound Hydroxynaphthoate Piperaquine Phosphate (Reference)
Residual Antimalarial Activity (Duration) Effective for 20 days in mice (at 4.5x ED₅₀ dose) [1] Longer than the free base or piperaquine phosphate [1] Less than the phosphate or free base [1] Used as a benchmark for comparison [1]
Noted Side Effects Not mentioned in source Caused vomiting in monkeys during medication [1] Not mentioned in source Not applicable
Key Experimental Finding A total dose of 200 mg/kg protected monkeys from P. cynomolgi for 20 days, but activity decreased at 100 mg/kg [1] N/A N/A The residual activity of this compound free base was slightly less than that of piperaquine in monkeys [1]

Experimental Methodology in the Cited Study

The 1993 study provided the following key experimental details, which are crucial for researchers to interpret the data [1]:

  • Animal Models: The research was conducted on mice and monkeys.
  • Infection Challenge: In mice, residual activity was tested by inoculating them with 1 x 10⁷ RBC infected with Plasmodium berghei ANKA strain 20 days after drug administration [1].
  • Dosing: The this compound free base was administered via intragastric administration at a dose 4.5 times that of the ED₅₀ [1].
  • Evaluation in Monkeys: The residual activity against P. cynomolgi bastianellii was assessed, with a total dose of 200 mg/kg of the free base providing 20 days of protection [1].
  • Outcome Measure: Protection was determined by a zero infection rate in the challenged animals [1].

The Role of Salt Forms in Drug Development

Although direct data on this compound is scarce, the choice between salt forms is a critical step in pharmaceutical development. Different salts can significantly alter a drug's properties, which aligns with the differences observed in the 1993 study.

The following diagram illustrates the primary goals and trade-offs involved in pharmaceutical salt selection, which directly impact a drug's viability.

As the diagram shows, a change in salt form involves balancing multiple factors. In the case of this compound, the phosphate salt offered a longer duration of action but introduced the side effect of vomiting in monkeys, a clear demonstration of this trade-off [1].

What Researchers Should Know

The limited available data suggests that for this compound:

  • The phosphate salt may offer a longer duration of action but at the cost of inducing vomiting in a primate model [1].
  • The hydroxynaphthoate salt has shorter residual activity compared to the phosphate salt [1]. The "naphthoate" moiety typically aims to improve solubility or alter crystallization, but its specific rationale for this compound is not explained in the available source.

References

Experimental Data on Triapine Analogs and Copper Complexes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for three Triapine analogs (HL1, HL2, HL3) and their copper(II) complexes (1, 2′, 3) from a 2021 study [1]. The half-maximal inhibitory concentration (IC₅₀) values measure compound potency—lower values indicate higher potency.

Compound Description IC₅₀ in Colo205 cells (μM) IC₅₀ in Colo320 cells (μM) Key Findings and Experimental Observations
HL1 Triapine analog with phenolic moiety Not specified Not specified As potent as Triapine at inhibiting mR2 ribonucleotide reductase (RNR) in the presence of 1,4-dithiothreitol [1].
HL2 Triapine analog with phenolic moiety Not specified Not specified One of its oxidation products (HL2c′·CH₃COOH) showed high cytotoxicity [1].
HL3 Triapine analog, most closely related to Triapine Not specified Not specified Showed the best selectivity for cancer cells (Colo205, Colo320) vs. normal fibroblast cells (MRC-5) [1].
1 Copper(II) complex of HL1 Low micromolar range Low micromolar range Showed antiproliferative activity [1].
2′ Copper(II) complex of HL2 0.181 0.159 Most cytotoxic compound tested. High stability, negative reduction potential, low reduction rate by glutathione (GSH) [1].
3 Copper(II) complex of HL3 Low micromolar range Low micromolar range Showed antiproliferative activity [1].

Key Experimental Protocols

The study employed several standard methodologies to evaluate the compounds. Here are the details for the key experiments cited [1]:

  • Antiproliferative Activity (Cytotoxicity Assay)

    • Objective: To determine the potency of the compounds in inhibiting the growth of cancer cell lines.
    • Methodology: The half-maximal inhibitory concentration (IC₅₀) was determined. This is the concentration of a compound required to inhibit cell proliferation by 50% after a defined period of exposure.
    • Cell Lines Used: Human cancer cell lines Colo205 (colorectal adenocarcinoma) and Colo320 (colorectal carcinoma), with MRC-5 (human lung fibroblast) used as a model of normal cells for selectivity assessment.
    • Outcome Measure: IC₅₀ values in micromolar (μM).
  • Ribonucleotide Reductase (RNR) Inhibition Assay

    • Objective: To evaluate if the compounds can inhibit the activity of the mR2 subunit of ribonucleotide reductase, a known target of Triapine.
    • Methodology: An enzyme activity assay was performed in the presence of 1,4-dithiothreitol (DTT), which is used to maintain a reducing environment.
    • Outcome Measure: Potency of inhibition compared to Triapine.
  • Solution Speciation and Stability Studies

    • Objective: To understand the behavior and stability of the metal-free ligands and their copper complexes under physiological conditions.
    • Methodology: The stability of the compounds was investigated using UV-Vis spectrophotometry across a range of pH levels, including physiological pH (7.4). This helps identify the dominant species present in solution.
    • Key Finding: The monocationic complexes [Cu(L1–3)]⁺ were the most abundant species in aqueous solutions at pH 7.4 [1].
  • Electrochemical and Spectroelectrochemical Studies

    • Objective: To probe the redox activity of the compounds, which is crucial for understanding their mechanism of action, particularly in ROS generation.
    • Methodology: Techniques such as cyclic voltammetry and EPR (Electron Paramagnetic Resonance) spectroelectrochemistry were used.
    • Key Finding: The one-electron reduction was identified as metal-centered (Cu²⁺ to Cu⁺), while oxidation was ligand-centered [1].

Mechanism and Workflow Visualization

Based on the described mechanisms, here is a diagram illustrating the proposed signaling pathway and cellular role of these Triapine analogs and their copper complexes.

mechanism node_cu node_cu node_redox node_redox node_rnr node_rnr node_dna node_dna node_apoptosis node_apoptosis start Triapine Analog or Cu-Complex cu_uptake Cellular Uptake start->cu_uptake redox_cycle Redox Cycling (Cu²⁺ ⇌ Cu⁺) cu_uptake->redox_cycle  For Cu-Complexes rnr_inhibition Inhibition of Ribonucleotide Reductase (RNR) cu_uptake->rnr_inhibition  For Ligands & Complexes ros ROS Generation redox_cycle->ros ros->rnr_inhibition dna_damage DNA Damage ros->dna_damage dtdepletion dNTP Depletion rnr_inhibition->dtdepletion dtdepletion->dna_damage apoptosis Cell Cycle Arrest & Apoptosis dna_damage->apoptosis

Cellular Mechanism of Triapine Analogs and Copper Complexes

The following diagram outlines the key experimental workflow used in the study to evaluate these compounds.

workflow start Compound Synthesis (HL1-HL3 & Cu-Complexes) speciation Solution Speciation & Stability Studies (UV-Vis) start->speciation electrochem Electrochemical & Spectroelectrochemical Analysis speciation->electrochem oxid_prod Chemical Oxidation & Product Characterization electrochem->oxid_prod vitro_bio In Vitro Biological Evaluation oxid_prod->vitro_bio rnr_assay RNR Inhibition Assay vitro_bio->rnr_assay cyto_assay Cytotoxicity Assay (IC₅₀ Determination) vitro_bio->cyto_assay data_corr Data Correlation & Mechanistic Proposal rnr_assay->data_corr cyto_assay->data_corr

Key Experimental Workflow for Compound Evaluation

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

556.2717375 Da

Monoisotopic Mass

556.2717375 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Li CJ, Dai ZR, Chen L, Chen C, Zheng XY. Antimalarial activity of tripynadine in mice and monkeys. Zhongguo Yao Li Xue Bao. 1987 Jan;8(1):68-71. PubMed PMID: 2955662.
2: Chen L, Dai ZR, Ma ZM, Zheng XY, Chen C. [Studies on residual antimalarial activity of tripynadine in mice and monkeys]. Zhongguo Ji Sheng Chong Xue Yu Ji Sheng Chong Bing Za Zhi. 1993;11(3):190-4. Chinese. PubMed PMID: 8168241.

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